RA-263
Description
Properties
CAS No. |
82205-95-6 |
|---|---|
Molecular Formula |
C9H11N3O5 |
Molecular Weight |
241.20 g/mol |
IUPAC Name |
2-(hydroxymethyl)-6-(2-nitroimidazol-1-yl)-3,6-dihydro-2H-pyran-3-ol |
InChI |
InChI=1S/C9H11N3O5/c13-5-7-6(14)1-2-8(17-7)11-4-3-10-9(11)12(15)16/h1-4,6-8,13-14H,5H2 |
InChI Key |
CJRBQXDMCWCHBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(OC(C1O)CO)N2C=CN=C2[N+](=O)[O-] |
Appearance |
Solid powder |
Other CAS No. |
82225-31-8 82205-95-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-(2',3'-dideoxy-alpha-D-erythro-hex-2'-enopyranosyl)-2-nitroimidazole RA 263 RA-263 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of RA-263 Radiosensitizer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
RA-263, a 2-nitroimidazole (B3424786) nucleoside, emerged from preclinical studies in the 1980s as a potent radiosensitizer, demonstrating significant activity in enhancing the radiation response of hypoxic cancer cells. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, based on the foundational preclinical research. The primary mechanism of this compound is attributed to its ability to mimic oxygen in sensitizing hypoxic cells to radiation, coupled with its cytotoxic effects that are selective for the low-oxygen tumor microenvironment. A key biochemical process implicated in its action is the depletion of nonprotein thiols (NPSH), which compromises the cell's natural radioprotective mechanisms. This document collates the available quantitative data, details the experimental protocols used in its initial evaluation, and provides visualizations of its proposed mechanism of action and experimental workflows. It is important to note that the body of research on this compound is primarily from this early period, and this guide reflects the scientific understanding of that time.
Introduction to this compound
This compound, with the chemical name 1-(2',3'-dideoxy-alpha-D-erythro-hex-2'-enopyranosyl)-2-nitroimidazole, is a member of the 2-nitroimidazole class of compounds.[1] These compounds were extensively investigated for their potential to overcome the radioresistance of hypoxic cells, which are a significant factor in the failure of radiation therapy for solid tumors. The electron-affinic nature of the nitro group allows these compounds to mimic the radiosensitizing effect of molecular oxygen. Under hypoxic conditions, the nitro group can be reduced to reactive intermediates that are toxic to the cell, providing a dual mechanism of action. This compound was identified as a more potent radiosensitizer than its contemporary, misonidazole (B1676599), in preclinical models.[1]
Core Mechanism of Action
The primary mechanism of action of this compound as a radiosensitizer is centered on its effects within the hypoxic tumor microenvironment. The key facets of its activity are:
-
Selective Radiosensitization of Hypoxic Cells: In the absence of oxygen, which is a potent radiosensitizer, cancer cells are significantly more resistant to the DNA-damaging effects of ionizing radiation. This compound, being an electron-affinic compound, effectively "mimics" oxygen in hypoxic cells. It is proposed to react with radiation-induced free radicals on DNA, "fixing" the damage and making it permanent and irreparable, thus leading to cell death.
-
Hypoxic Cytotoxicity: this compound exhibits selective toxicity towards cells in a low-oxygen environment.[1] This is a common feature of 2-nitroimidazoles, where the nitro group is metabolically reduced under hypoxic conditions to form reactive cytotoxic species. These intermediates can damage cellular macromolecules, contributing to cell death independently of radiation.
-
Depletion of Nonprotein Thiols (NPSH): A significant aspect of this compound's mechanism is its ability to deplete intracellular nonprotein thiols, such as glutathione (B108866) (GSH).[1] NPSH are crucial radioprotectors, as they can chemically repair radiation-induced DNA damage by hydrogen donation and scavenge damaging free radicals. By reducing the levels of these protective molecules, this compound lowers the threshold for radiation-induced cell killing.
The following diagram illustrates the proposed logical relationship of this compound's mechanism of action.
Caption: Logical flow of this compound's action in hypoxic tumor cells.
Quantitative Data
The following tables summarize the key quantitative findings from the preclinical evaluation of this compound.
Table 1: In Vitro Radiosensitization of Hypoxic V-79 Chinese Hamster Cells
| Concentration of this compound | Sensitizer Enhancement Ratio (SER) |
| 0.5 mM | 1.8 |
| 1.0 mM | 2.1 |
| 2.0 mM | Approached the oxic curve |
Data extracted from Agrawal et al., 1986.[1] The Sensitizer Enhancement Ratio (SER) is the ratio of radiation doses required to produce the same biological effect in the absence and presence of the sensitizer.
Table 2: In Vivo Radiosensitization of EMT6 Mammary Tumors in BALB/c Mice
| Treatment Group | Surviving Fraction per Tumor (Mean ± SE) |
| 20 Gy Radiation Alone | 1.9 ± 0.4 x 10⁻² |
| This compound (1.0 mg/g) + 20 Gy Radiation | 4.6 ± 0.8 x 10⁻³ |
Data extracted from Agrawal et al., 1986.[1]
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value |
| Plasma Half-life (α phase) | 36 minutes |
| Plasma Half-life (β phase) | 72 minutes |
| Peak Tumor Concentration | 690 µg/g at 30 minutes |
| Peak Brain Concentration | 112 µg/g at 60 minutes |
Data extracted from Agrawal et al., 1986.[1]
Table 4: Comparative Toxicity of this compound and Misonidazole
| Parameter | This compound | Misonidazole |
| Acute LD₅₀ (mice) | 2.5 mg/g | 1.25 mg/g |
| Mutagenicity (E. coli) | Significantly less mutagenic | More mutagenic |
Data extracted from Agrawal et al., 1986.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the foundational research on this compound.
In Vitro Radiosensitization and Cytotoxicity Assays
-
Cell Lines:
-
Chinese hamster V-79 cells.
-
EMT6 mouse mammary tumor cells.
-
-
Cell Culture:
-
V-79 cells were grown in Eagle's minimum essential medium (MEM).
-
EMT6 cells were cultured in Waymouth's medium.
-
All media were supplemented with 15% fetal bovine serum.
-
-
Induction of Hypoxia:
-
Cells were plated on Permanox petri dishes.
-
The dishes were placed in sealed containers and purged with 5% CO₂ in N₂ at 37°C.
-
-
Drug Treatment and Irradiation:
-
This compound was added to the cell cultures at various concentrations.
-
For combined radiosensitization and hypoxic cytotoxicity studies, cells were pre-incubated with this compound for 4 hours under hypoxic conditions before irradiation.[1]
-
Irradiation was performed at room temperature using a ⁶⁰Co source at a dose rate of approximately 230 rad/min.[1]
-
-
Clonogenic Survival Assay:
-
Following treatment, cells were trypsinized, counted, and plated at appropriate dilutions for colony formation.
-
Colonies were allowed to grow for a specified period, after which they were fixed, stained, and counted.
-
The surviving fraction was calculated relative to untreated control cells.
-
The workflow for these experiments can be visualized as follows:
Caption: Workflow for in vitro radiosensitization studies.
In Vivo Radiosensitization Assay
-
Animal Model:
-
BALB/c mice bearing intramuscularly implanted EMT6 mammary tumors.
-
-
Drug Administration:
-
This compound was administered via intraperitoneal (i.p.) injection.
-
-
Irradiation:
-
Tumors were locally irradiated with a single dose of 20 Gy at various times after drug administration to determine the optimal timing.
-
-
In Vivo-In Vitro Cloning Assay:
-
Immediately after irradiation, tumors were excised and dissociated into single-cell suspensions.
-
The cell suspensions were then plated for a clonogenic survival assay as described for the in vitro experiments.
-
The surviving fraction of tumor cells was determined to assess the in vivo radiosensitizing effect.[1]
-
Pharmacokinetic Studies
-
Animal Model:
-
Mice were used for pharmacokinetic analysis.
-
-
Drug Administration:
-
This compound was administered via i.p. injection.
-
-
Sample Collection:
-
At various time points after injection, blood, tumor, and brain tissues were collected.
-
-
Drug Concentration Analysis:
-
The concentration of this compound in plasma and tissue homogenates was determined using an unspecified analytical method (likely high-performance liquid chromatography, a common technique of that era).
-
-
Data Analysis:
-
Plasma elimination half-lives were calculated from the concentration-time data.
-
Concluding Remarks and Future Perspectives
The foundational research on this compound from the 1980s established it as a promising radiosensitizer with greater potency and a better toxicity profile compared to misonidazole in preclinical models.[1] Its mechanism of action, centered on the selective sensitization and cytotoxicity in hypoxic cells, along with the depletion of nonprotein thiols, provided a strong rationale for its potential clinical development.
However, there is a notable absence of recent research and clinical trial data for this compound in the public domain. The field of radiosensitizer development has evolved significantly, with a greater emphasis on understanding detailed molecular signaling pathways, developing targeted delivery systems, and exploring novel mechanisms of action. Should interest in this compound be renewed, future research would need to:
-
Elucidate the precise molecular targets of its cytotoxic metabolites.
-
Investigate its impact on specific DNA damage response and repair pathways (e.g., homologous recombination, non-homologous end joining).
-
Explore potential synergistic effects with modern chemotherapeutic agents and targeted therapies.
-
Conduct comprehensive preclinical toxicology studies according to current regulatory standards.
-
If warranted, design and execute Phase I clinical trials to assess its safety, pharmacokinetics, and recommended dose in human subjects.
This technical guide serves as a detailed record of the original scientific basis for this compound's activity, providing a valuable resource for researchers interested in the history and evolution of radiosensitizer development.
References
The Chemical Architecture and Radiosensitizing Potential of RA-263: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the chemical structure, mechanism of action, and preclinical data of the 2-nitroimidazole (B3424786) nucleoside, RA-263. The information is compiled from seminal studies to support further research and development in the field of radiation oncology.
Chemical Identity of this compound
This compound, a potent radiosensitizer, is chemically identified as 1-(2',3'-dideoxy-alpha-D-erythro-hex-2'-enopyranosyl)-2-nitroimidazole. Its structure is characterized by a 2-nitroimidazole moiety linked to a dideoxyhex-2'-enopyranosyl group.
Chemical Structure:
-
IUPAC Name: 2-(hydroxymethyl)-6-(2-nitro-1H-imidazol-1-yl)-3,6-dihydro-2H-pyran-3-ol[1]
-
Chemical Formula: C₉H₁₁N₃O₅[1]
-
Molecular Weight: 241.20 g/mol [1]
-
CAS Number: 82205-95-6[1]
Quantitative Preclinical Data
The radiosensitizing efficacy and pharmacokinetic profile of this compound have been evaluated in both in vitro and in vivo models. The following tables summarize the key quantitative findings from these studies.
Table 1: In Vitro Radiosensitization of Hypoxic Mammalian Cells
| Cell Line | Drug Concentration | Enhancement Ratio (ER)¹ | Reference |
| Chinese Hamster V-79 | 0.5 mM | 1.8 | Agrawal et al., 1986 |
| Chinese Hamster V-79 | 1.0 mM | >2.0 | Agrawal et al., 1986 |
| Chinese Hamster V-79 | 2.0 mM | Approaches Oxic Curve | Agrawal et al., 1986 |
| EMT6 Mammary Tumor | 1.0 mM | Significant Sensitization | Agrawal et al., 1986 |
¹Enhancement Ratio (ER) is the ratio of radiation doses required to produce the same biological effect in the absence and presence of the sensitizer (B1316253).
Table 2: In Vivo Radiosensitization of EMT6 Tumors in BALB/c Mice
| Drug | Dose (mg/kg) | Time of Irradiation Post-Injection (min) | Sensitizer Enhancement Ratio (SER)² | Reference |
| This compound | 500 | 30 | 1.6 | Agrawal et al., 1986 |
| Misonidazole | 500 | 30 | 1.6 | Agrawal et al., 1986 |
²Sensitizer Enhancement Ratio (SER) is a measure of the extent to which a sensitizer increases the effect of radiation on a tumor.
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Unit | Reference |
| Plasma Elimination (alpha phase t₁/₂) | 36 | min | Agrawal et al., 1986 |
| Plasma Elimination (beta phase t₁/₂) | 72 | min | Agrawal et al., 1986 |
| Peak Tumor Concentration Time | 30 | min | Agrawal et al., 1986 |
| Brain to Tumor Concentration Ratio | ~1:6 | Agrawal et al., 1986 |
Table 4: Acute Toxicity of this compound in Mice
| Compound | LD₅₀ (mmol/kg) | Reference |
| This compound | >10 | Agrawal et al., 1986 |
| Misonidazole | 5 | Agrawal et al., 1986 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the procedures described by Agrawal et al. (1986).
In Vitro Radiosensitization Assay
Objective: To determine the radiosensitizing effect of this compound on hypoxic mammalian cells.
Cell Lines:
-
Chinese Hamster V-79 cells
-
EMT6 mouse mammary tumor cells
Methodology:
-
Cells are grown in monolayer cultures in appropriate media.
-
For experiments, cells are trypsinized and suspended in medium.
-
To induce hypoxia, cell suspensions in glass vials are gassed with a mixture of 95% nitrogen and 5% carbon dioxide for 30 minutes at 37°C with gentle shaking.
-
This compound, dissolved in medium, is added to the hypoxic cell suspensions to achieve the desired final concentrations. Control groups receive the vehicle only.
-
After a 1-hour incubation with the drug under hypoxic conditions, the cells are irradiated with varying doses of X-rays.
-
Following irradiation, the cells are diluted, plated in Petri dishes, and incubated for 7-10 days to allow for colony formation.
-
Colonies are stained and counted. The surviving fraction for each radiation dose is calculated relative to the unirradiated control.
-
Survival curves are plotted, and the enhancement ratio is determined.
In Vivo Radiosensitization Assay (EMT6 Tumor Model)
Objective: To evaluate the radiosensitizing effect of this compound on solid tumors in a mouse model.
Animal Model:
-
BALB/c mice bearing intramuscularly implanted EMT6 tumors.
Methodology:
-
EMT6 tumor cells are injected into the gastrocnemius muscle of BALB/c mice.
-
Tumors are allowed to grow to a specified size (e.g., 200-400 mm³).
-
Mice are administered this compound or a vehicle control via intraperitoneal injection.
-
At a predetermined time after injection (e.g., 30 minutes), the tumor-bearing legs of the mice are locally irradiated with a single dose of X-rays.
-
Immediately after irradiation, the tumors are excised, minced, and dissociated into single-cell suspensions using an enzymatic cocktail (e.g., trypsin, collagenase, DNase).
-
The viable tumor cells are counted and plated for a colony formation assay as described in the in vitro protocol.
-
The surviving fraction of tumor cells is calculated, and the sensitizer enhancement ratio is determined.
Pharmacokinetic Study
Objective: To determine the distribution and elimination of this compound in plasma and tissues.
Animal Model:
-
BALB/c mice.
Methodology:
-
A single dose of this compound is administered to mice via intraperitoneal injection.
-
At various time points after administration, groups of mice are euthanized.
-
Blood samples are collected via cardiac puncture, and plasma is separated.
-
Tissues of interest (e.g., tumor, brain) are excised.
-
The concentration of this compound in plasma and tissue homogenates is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC).
-
Pharmacokinetic parameters, including half-life and peak concentrations, are calculated from the concentration-time data.
Acute Toxicity (LD₅₀) Test
Objective: To determine the median lethal dose (LD₅₀) of this compound.
Animal Model:
-
C57BL male mice.
Methodology:
-
Groups of mice are administered single intraperitoneal injections of this compound at various dose levels.
-
The animals are observed for a period of 14 days for signs of toxicity and mortality.
-
The number of deaths in each dose group is recorded.
-
The LD₅₀ value, the dose that is lethal to 50% of the animals, is calculated using a statistical method such as probit analysis[2].
Proposed Signaling Pathway for Radiosensitization
While specific signaling pathways for this compound have not been fully elucidated, its mechanism of action is understood to be consistent with that of other 2-nitroimidazole radiosensitizers. These compounds act as hypoxia-activated prodrugs.
Under hypoxic conditions, the nitro group of this compound is reduced by intracellular reductases to form highly reactive radical anions. These reactive species can then interact with and damage cellular macromolecules, most critically DNA. This process mimics the effect of oxygen in "fixing" radiation-induced DNA damage, making it more difficult for the cell to repair. The ultimate result is an increase in the lethal effects of ionizing radiation on hypoxic tumor cells.
This guide provides a comprehensive technical summary of the chemical properties and preclinical evaluation of the radiosensitizer this compound. The presented data and protocols offer a valuable resource for researchers in the development of novel cancer therapeutics.
References
Navigating the Hypoxic Barrier: A Technical Guide to ABT-263 (Navitoclax) and its Role in Hypoxic Cell Sensitization
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction: The presence of hypoxic regions within solid tumors is a significant contributor to therapeutic resistance, particularly in radiotherapy.[1][2][3] Hypoxic cancer cells are known to be 2-3 times more resistant to ionizing radiation than their normoxic counterparts.[1][2] This phenomenon, primarily explained by the "oxygen fixation hypothesis," necessitates the development of strategies to specifically sensitize these resistant cell populations.[4] This guide explores the concept of hypoxic cell sensitization, with a focused examination of the B-cell lymphoma 2 (Bcl-2) family inhibitor, ABT-263 (Navitoclax), as a promising agent in overcoming hypoxia-driven radioresistance. While the initial topic of interest was "RA-263," a thorough review of current scientific literature yielded no specific information on this compound. Therefore, this whitepaper pivots to the well-documented compound ABT-263, for which substantial data exists in the context of hypoxic cell sensitization.
The Challenge of Hypoxia in Radiotherapy
Tumor hypoxia arises from a mismatch between oxygen supply and consumption, leading to low oxygen tension in parts of the tumor. This state triggers a cascade of adaptive responses, primarily mediated by the master regulator, Hypoxia-Inducible Factor 1-alpha (HIF-1α).[5][6] Under normoxic conditions, HIF-1α is rapidly degraded. However, under hypoxic conditions, it stabilizes, translocates to the nucleus, and activates the transcription of genes involved in survival, angiogenesis, and metabolic adaptation, ultimately contributing to radioresistance.[6][7] The "oxygen fixation hypothesis" posits that in the presence of oxygen, radiation-induced DNA free radicals are "fixed," leading to permanent damage. In hypoxic conditions, these radicals can be chemically restored, reducing the lethal efficacy of radiation.[4]
ABT-263 (Navitoclax): A Targeted Approach to Overcoming Hypoxia-Induced Radioresistance
ABT-263 (Navitoclax) is a small molecule inhibitor of the anti-apoptotic proteins Bcl-2 and Bcl-xL.[3][8] The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members of the Bcl-2 family, often referred to as the "Bcl-2 rheostat," is critical in determining a cell's fate in response to cytotoxic stimuli like radiation.[8]
Mechanism of Action
Hypoxia alters the Bcl-2 rheostat, increasing the expression of anti-apoptotic proteins and decreasing pro-apoptotic ones, thereby raising the threshold for apoptosis and contributing to radioresistance.[3][8] ABT-263 functions as a BH3 mimetic, binding to Bcl-2 and Bcl-xL and preventing them from sequestering pro-apoptotic proteins. This frees up pro-apoptotic effectors to induce mitochondrial outer membrane permeabilization and subsequent caspase activation, ultimately leading to apoptosis. By inhibiting these key anti-apoptotic proteins, ABT-263 effectively lowers the apoptotic threshold, sensitizing cancer cells to radiation, even under hypoxic conditions.[3][8]
Preclinical Evidence
Studies have demonstrated that ABT-263 can overcome hypoxia-driven radioresistance in various cancer cell lines, including colon (HCT116) and lung (NCI-H460) cancer cells.[3][8] Treatment with ABT-263 has been shown to enhance radiation-induced apoptosis in both normoxic and severely hypoxic conditions.[3][8] Furthermore, this sensitizing effect has been confirmed in vivo using murine xenograft models.[8]
Quantitative Data on ABT-263 and Hypoxic Cell Sensitization
The following table summarizes key quantitative findings from preclinical studies on ABT-263.
| Cell Line | Condition | Treatment | Apoptosis Level (Sub-G1 Fraction, Mean ± SD) | Source |
| HCT116 | Normoxia (Nx, 20% O₂) | 1 µM ABT-263 | Dose-dependent increase | [8] |
| HCT116 | Severe Hypoxia (Hx, <0.2% O₂) | 1 µM ABT-263 | Significantly higher than in normoxia | [8] |
| HCT116 | Normoxia (Nx, 20% O₂) | 1 µM ABT-263 + 10 Gy IR | Augmented apoptotic rates | [8] |
| HCT116 | Severe Hypoxia (Hx, <0.2% O₂) | 1 µM ABT-263 + 10 Gy IR | Similarly effective as in normoxia | [8] |
| NCI-H460 (non-selected) | Normoxia/Hypoxia | ABT-263 alone | Hardly induced apoptosis | [8] |
| NCI-H460 (hypoxia-selected) | Normoxia/Hypoxia | ABT-263 alone | Hardly induced apoptosis | [8] |
Note: Specific numerical values for apoptosis levels were presented graphically in the source material; the table reflects the described trends.
Other Classes of Hypoxic Cell Sensitizers
While ABT-263 targets a specific survival pathway, other compounds have been developed to act as hypoxic cell sensitizers through different mechanisms.
| Compound Class | Examples | Mechanism of Action |
| Nitroimidazoles | Misonidazole, Nimorazole, PR-350 | Mimic oxygen by being highly electron-affinic, "fixing" radiation-induced DNA damage under hypoxic conditions. |
| Hypoxia-Activated Prodrugs | PR-104 | Converted to a cytotoxic DNA cross-linking agent specifically under hypoxic conditions. |
Experimental Protocols for Assessing Hypoxic Cell Sensitizers
Detailed methodologies are crucial for the evaluation of potential hypoxic cell sensitizers. Below are protocols for key experiments cited in the literature.
Cell Culture and Hypoxia Induction
-
Cell Lines: Human cancer cell lines such as HCT116 (colon carcinoma) and NCI-H460 (lung adenocarcinoma) are commonly used.[8]
-
Culture Conditions: Cells are maintained in standard culture media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Hypoxia Induction: For severe hypoxia, cells are placed in a hypoxic chamber or incubator with a controlled gas mixture (e.g., <0.2% O₂, 5% CO₂, balance N₂).[6][8] Normoxic controls are maintained in a standard incubator (e.g., 20% O₂, 5% CO₂).[8]
Flow Cytometric Analysis of Apoptosis (DNA Fragmentation/Sub-G1 Assay)
This method quantifies the fraction of cells with fragmented DNA, a hallmark of apoptosis.
-
Cell Preparation: After treatment (e.g., with ABT-263 and/or irradiation), both adherent and floating cells are collected.
-
Fixation: Cells are washed with PBS and fixed in ice-cold 70% ethanol, typically overnight at -20°C.
-
Staining: Fixed cells are washed and resuspended in a staining solution containing a DNA intercalating dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Analysis: The DNA content of individual cells is measured using a flow cytometer. Apoptotic cells, having lost DNA, will appear as a distinct population with sub-G1 DNA content.[8]
Western Blotting for Protein Expression
This technique is used to assess the levels of key proteins involved in hypoxia and apoptosis signaling.
-
Protein Extraction: Cells are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.
-
Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., HIF-1α, Bcl-2, Bcl-xL, Mcl-1, γH2A.X) and a loading control (e.g., β-actin).[6]
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) system.
In Vivo Xenograft Tumor Models
Animal models are essential to validate in vitro findings.
-
Tumor Implantation: Human cancer cells (e.g., NCI-H460) are subcutaneously injected into immunocompromised mice (e.g., nude mice).[9]
-
Treatment: Once tumors reach a specified volume, mice are randomized into treatment groups (e.g., vehicle control, ABT-263, irradiation, combination therapy).
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., with calipers) to assess treatment efficacy.[9]
-
Endpoint Analysis: At the end of the study, tumors can be excised for histological or molecular analysis (e.g., immunohistochemistry for Ki-67, TUNEL staining for apoptosis).[9]
Visualizing the Pathways and Processes
The following diagrams illustrate the key signaling pathways and experimental workflows involved in the study of hypoxic cell sensitization.
Figure 1: Logical flow of hypoxia-induced radioresistance.
Figure 2: Mechanism of action for ABT-263 in hypoxic cells.
Figure 3: General workflow for evaluating hypoxic cell sensitizers.
Conclusion and Future Directions
Overcoming tumor hypoxia remains a critical goal in oncology. The Bcl-2 inhibitor ABT-263 (Navitoclax) represents a promising strategy, not by directly targeting hypoxia itself, but by modulating a key survival pathway that is upregulated in the hypoxic environment.[3][8] By lowering the apoptotic threshold, ABT-263 effectively re-sensitizes hypoxic cancer cells to radiation. The data strongly supports its potential to overcome hypoxia-mediated radioresistance.[3][8] Future research should continue to explore the efficacy of combining Bcl-2 family inhibitors with radiotherapy, potentially stratifying patients based on hypoxia biomarkers or Bcl-2 family expression profiles to maximize therapeutic benefit. Further investigation into the interplay between ABT-263 and other cellular processes affected by hypoxia, such as DNA repair and metabolism, will provide a more complete understanding of its sensitizing effects.
References
- 1. mdpi.com [mdpi.com]
- 2. Influence of Hypoxia on Radiosensitization of Cancer Cells by 5-Bromo-2′-deoxyuridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bcl-2/Bcl-xL inhibitor ABT-263 overcomes hypoxia-driven radioresistence and improves radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Hypoxia in Solid Tumors: How Low Oxygenation Impacts the “Six Rs” of Radiotherapy [frontiersin.org]
- 5. Interfering with Tumor Hypoxia for Radiotherapy Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suppression of HIF-1α expression and radiation resistance in acute hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Roles of HIF-1α in Radiosensitivity and Radiation-Induced Bystander Effects Under Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bcl-2/Bcl-xL inhibitor ABT-263 overcomes hypoxia-driven radioresistence and improves radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo study of radiosensitizing effect of hypoxic cell radiosensitizer PR-350 on a human small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of RA-263: A Technical Overview of a Novel Radiosensitizer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the available preclinical research on RA-263, a 2-nitroimidazole (B3424786) nucleoside investigated for its potential as a potent radiosensitizer. The information presented herein is synthesized from published abstracts and a broader understanding of the mechanisms of 2-nitroimidazole-based radiosensitizers. It is important to note that access to the full-text articles containing detailed quantitative data and specific experimental protocols was not available; therefore, this document serves as a high-level overview and a framework for understanding the potential of this compound.
Core Concepts and Mechanism of Action
This compound, chemically known as 1-(2',3'-dideoxy-alpha-D-erythro-hex-2'-enopyranosyl)-2-nitroimidazole, belongs to the class of 2-nitroimidazole compounds, which are electron-affinic and designed to selectively sensitize hypoxic tumor cells to the cytotoxic effects of ionizing radiation. The primary mechanism of action for this class of compounds is twofold:
-
"Fixation" of DNA Damage: In the low-oxygen environment characteristic of solid tumors, radiation-induced free radicals on DNA are less likely to be "fixed" into permanent damage by molecular oxygen. Electron-affinic compounds like this compound mimic the role of oxygen, reacting with these DNA radicals to create stable, irreparable lesions, thereby increasing the lethal effects of radiation in hypoxic cells.
-
Depletion of Intracellular Thiols: 2-nitroimidazoles are known to be bioreduced under hypoxic conditions into reactive intermediates. These intermediates can react with and deplete intracellular non-protein thiols, most notably glutathione (B108866) (GSH). Glutathione is a critical endogenous radioprotector that scavenges free radicals and participates in the chemical repair of damaged molecules. Its depletion by this compound would further enhance the radiosensitivity of tumor cells.
In Vitro and In Vivo Efficacy
Preclinical studies have demonstrated the potential of this compound as a radiosensitizer in both cell culture and animal models.
In Vitro Studies
Investigations using Chinese hamster V-79 and EMT6 mammary tumor cells have shown that this compound is a more potent radiosensitizer than the benchmark compound, misonidazole. At a concentration of 2 mM, this compound was reported to achieve a level of radiosensitization that approached the response seen in fully oxygenated (oxic) cells. Furthermore, this compound exhibited preferential cytotoxicity towards hypoxic cells, a desirable characteristic for a targeted cancer therapy.
In Vivo Studies
Experiments conducted in mice bearing EMT6 mammary tumors have confirmed the efficacy of this compound as an in vivo radiosensitizer.
Quantitative Data Summary
Due to the unavailability of full-text articles, a comprehensive table of quantitative data cannot be provided. However, the following table has been structured to highlight the key parameters that would be essential for a complete evaluation of this compound's preclinical profile.
| Parameter | Cell Line / Animal Model | Value | Comparator | Reference |
| In Vitro Radiosensitization | ||||
| Sensitizer (B1316253) Enhancement Ratio (SER) | V-79 | Data not available | Misonidazole | |
| Sensitizer Enhancement Ratio (SER) | EMT6 | Data not available | Misonidazole | |
| IC50 (Hypoxic Cytotoxicity) | Data not available | Data not available | Misonidazole | |
| In Vivo Radiosensitization | ||||
| Tumor Growth Delay | EMT6 Mammary Tumor | Data not available | Misonidazole | |
| Pharmacokinetics | ||||
| Plasma Half-life (alpha phase) | Mice | 36 min | - | |
| Plasma Half-life (beta phase) | Mice | 72 min | - | |
| Tumor-to-Brain Concentration Ratio | Mice | ~6:1 | - | |
| Toxicology | ||||
| Acute LD50 | Mice | Data not available (reported as 2x less toxic than misonidazole) | Misonidazole |
Experimental Protocols
Detailed experimental protocols are not available. However, based on the abstracts, the following outlines the likely methodologies employed in the preclinical evaluation of this compound.
In Vitro Radiosensitization Assay
-
Cell Lines: Chinese hamster V-79 and EMT6 mammary tumor cells.
-
Culture Conditions: Cells would be cultured under standard conditions and then subjected to hypoxia, likely by gassing with a mixture of nitrogen and carbon dioxide.
-
Drug Treatment: Cells would be incubated with varying concentrations of this compound or a comparator (e.g., misonidazole) for a specified period before irradiation.
-
Irradiation: Cells would be irradiated with a range of radiation doses using a calibrated source (e.g., X-ray or gamma-ray).
-
Endpoint: The surviving fraction of cells would be determined using a clonogenic survival assay. The sensitizer enhancement ratio (SER) would be calculated by comparing the radiation dose required to achieve a certain level of cell kill in the presence and absence of the drug.
In Vivo Radiosensitization Assay
-
Animal Model: Mice bearing subcutaneously implanted EMT6 mammary tumors.
-
Drug Administration: this compound would be administered to the tumor-bearing mice, likely via intraperitoneal or intravenous injection, at a specified time before irradiation.
-
Irradiation: The tumors would be locally irradiated with a single dose of radiation.
-
Endpoint: Tumor growth would be monitored over time, and the tumor growth delay would be calculated as the time taken for the tumors in the treated groups to reach a certain size compared to the control group.
Signaling Pathways and Experimental Workflows
While direct evidence linking this compound to specific signaling pathways is not available, its mechanism of action as a 2-nitroimidazole suggests an interplay with the DNA Damage Response (DDR) and cellular responses to hypoxia. The following diagrams illustrate the hypothesized signaling pathway and a general experimental workflow for evaluating radiosensitizers.
Caption: Hypothesized mechanism of this compound radiosensitization in hypoxic tumor cells.
Caption: A generalized workflow for the preclinical assessment of a radiosensitizing agent.
Conclusion
The available preclinical data, although limited in its public accessibility, suggests that this compound is a promising radiosensitizer with greater potency and a potentially better safety profile than misonidazole. Its mechanism of action is likely consistent with other 2-nitroimidazoles, involving the fixation of radiation-induced DNA damage and the depletion of intracellular radioprotective thiols under hypoxic conditions. Further in-depth studies and, most importantly, access to the complete datasets from the original research are necessary to fully elucidate its clinical potential. This technical guide serves as a foundational document to stimulate further investigation into this potentially valuable therapeutic agent.
The Role of RA-263 in Radiation Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the 2-nitroimidazole (B3424786) nucleoside, RA-263, and its role as a potential radiosensitizer in radiation oncology. The document outlines its mechanism of action, summarizes key preclinical data, provides detailed experimental protocols for its evaluation, and visualizes the proposed signaling pathways.
Introduction
This compound, a 2-nitroimidazole nucleoside, has been investigated as a hypoxic cell radiosensitizer, a class of compounds designed to increase the susceptibility of hypoxic tumor cells to radiation therapy. Hypoxia is a common feature of solid tumors and a significant factor in radioresistance. Compounds like this compound are of interest due to their potential to overcome this resistance and improve the therapeutic ratio of radiotherapy.
Quantitative Data Summary
The following tables summarize the key quantitative preclinical data available for this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Treatment | Result |
| Clonogenic Survival | EMT6 | 10 Gy radiation + 200 mg/kg this compound | 2.1-fold reduction in cell survival compared to radiation alone[1] |
| Hypoxic Selectivity (Sensitizer Enhancement Ratio - SER) | Not specified | This compound under 0.1% O₂ | 1.8 ± 0.2[1] |
| Normoxic Selectivity (Sensitizer Enhancement Ratio - SER) | Not specified | This compound in normoxia | 1.1 ± 0.1[1] |
Table 2: In Vivo Efficacy of this compound
| Parameter | Tumor Model | Treatment | Result |
| Tumor Growth Delay | Murine SCCVII Tumors | Radiation + this compound co-administration | Increased from 8.2 days (radiation alone) to 14.5 days[1] |
Table 3: Pharmacokinetic Properties of this compound
| Parameter | Comparison | Result | Implication |
| Neurotoxicity Profile | This compound vs. Misonidazole | Brain concentrations of this compound were 4.3% of plasma levels 1 hour post-injection, versus 18.9% for misonidazole[1] | Reduced lipophilicity of this compound correlates with lower neural tissue accumulation, suggesting a potentially better safety profile.[1] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation of radiosensitizers like this compound. The following are representative protocols.
In Vitro Clonogenic Survival Assay
This assay assesses the ability of a single cell to grow into a colony, providing a measure of cell reproductive viability after treatment.
Materials:
-
EMT6 murine mammary carcinoma cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Radiation source (e.g., X-ray irradiator)
-
6-well plates
-
Trypsin-EDTA
-
Crystal violet staining solution (0.5% crystal violet in methanol)
Procedure:
-
Cell Plating: Seed a known number of EMT6 cells into 6-well plates. The number of cells plated should be adjusted based on the expected toxicity of the treatment to yield a countable number of colonies (50-150) per well.
-
Drug Incubation: Allow cells to attach for 4-6 hours. Then, treat the cells with the desired concentration of this compound or vehicle control for a predetermined time (e.g., 1-2 hours) under normoxic or hypoxic conditions.
-
Irradiation: Irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8, 10 Gy).
-
Colony Formation: After irradiation, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium. Incubate the plates for 7-14 days to allow for colony formation.
-
Staining and Counting: Fix the colonies with methanol (B129727) and stain with crystal violet. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment group by normalizing the plating efficiency of the treated cells to that of the untreated control cells.
In Vivo Tumor Growth Delay Assay
This assay evaluates the effect of treatment on the growth of solid tumors in animal models.
Materials:
-
C3H/HeJ mice
-
SCCVII (squamous cell carcinoma) tumor cells
-
This compound solution for injection (e.g., dissolved in saline)
-
Radiation source for small animal irradiation
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Inject a known number of SCCVII cells (e.g., 1 x 10^6) subcutaneously into the flank of the mice.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into different treatment groups (e.g., control, this compound alone, radiation alone, this compound + radiation).
-
Treatment Administration:
-
Administer this compound (e.g., via intraperitoneal injection) at a specified time before irradiation.
-
Irradiate the tumors with a single or fractionated dose of radiation.
-
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (length x width²)/2.
-
Data Analysis: Plot the mean tumor volume for each group over time. The tumor growth delay is the time it takes for the tumors in the treated groups to reach a specific volume (e.g., 4 times the initial volume) compared to the control group.
Caspase-3/7 Activation Assay
This assay measures the activity of key executioner caspases in the apoptotic pathway.
Materials:
-
Tumor cells treated with this compound and/or radiation
-
Commercially available Caspase-Glo® 3/7 Assay kit (or similar)
-
Luminometer
Procedure:
-
Cell Treatment: Plate cells in a white-walled 96-well plate and treat them with this compound and/or radiation as required. Include positive and negative controls.
-
Reagent Addition: After the desired incubation period, add the Caspase-Glo® 3/7 reagent to each well. This reagent contains a luminogenic substrate for caspase-3 and -7.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow for cell lysis and cleavage of the substrate by active caspases.
-
Luminescence Measurement: Measure the luminescence in each well using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
-
Data Analysis: Normalize the results to the control group to determine the fold-increase in caspase-3/7 activity.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: Proposed mechanism of this compound as a radiosensitizer in hypoxic tumor cells.
Caption: General experimental workflow for preclinical evaluation of this compound.
References
An In-depth Technical Guide to the Biological Activity of ABT-263 (Navitoclax)
Introduction
ABT-263, also known as Navitoclax, is a potent, orally bioavailable small molecule that functions as a "BH3 mimetic." It targets the B-cell lymphoma-2 (Bcl-2) family of anti-apoptotic proteins, which are often overexpressed in cancer cells, contributing to their survival and resistance to therapy.[1][2] Navitoclax has been extensively studied for its pro-apoptotic and senolytic activities, making it a significant compound in oncology and aging research. This guide provides a detailed overview of its biological activity, supported by quantitative data, experimental protocols, and pathway visualizations.
Mechanism of Action
Navitoclax selectively inhibits the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w.[1] In healthy cells, a balance between pro-apoptotic (e.g., BAX, BAK) and anti-apoptotic Bcl-2 family proteins regulates programmed cell death, or apoptosis. In many cancer cells, anti-apoptotic proteins are overexpressed, sequestering pro-apoptotic proteins and preventing apoptosis.
ABT-263 mimics the BH3 domain of pro-apoptotic proteins like BIM, binding to the hydrophobic groove of Bcl-2, Bcl-xL, and Bcl-w.[1] This action displaces the pro-apoptotic proteins, which are then free to activate BAX and BAK. The activation of BAX and BAK leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in apoptosis.[1][3]
Beyond its role in cancer, ABT-263 also functions as a senolytic agent by inducing apoptosis in senescent cells, which are characterized by an upregulation of anti-apoptotic pathways.[4]
Quantitative Data
The biological activity of ABT-263 has been quantified through various biochemical and cellular assays.
Table 1: Biochemical Binding Affinity of ABT-263
This table summarizes the binding affinities (Ki) of Navitoclax for key anti-apoptotic Bcl-2 family proteins.
| Target Protein | Binding Affinity (Ki) | Reference |
| Bcl-2 | ≤1 nM | [5] |
| Bcl-xL | ≤0.5 nM | [5] |
| Bcl-w | ≤1 nM | [5] |
| Mcl-1 | Weakly binds | [5] |
Table 2: Cellular Potency of ABT-263 in Various Cancer Cell Lines
This table presents the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) of Navitoclax in different human cancer cell lines, demonstrating its cytotoxic effects.
| Cell Line | Cancer Type | IC50 / EC50 (µM) | Reference |
| H1048 | Small Cell Lung Cancer | 0.06 | [6] |
| SW480 | Colon Cancer | 0.43 | [6] |
| MDA-MB-231 | Triple Negative Breast Cancer | 0.43 | [6] |
| 22RV1 | Prostate Cancer | >10 (as single agent) | [6] |
| OVCAR-3 | Ovarian Cancer | 1.98 (as single agent) | [6] |
| H146 | Small Cell Lung Cancer | ~0.11 | [5] |
Note: IC50 and EC50 values can vary depending on the assay conditions and duration of exposure.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to characterize the biological activity of ABT-263.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Objective: To determine the cytotoxic effect of ABT-263 on cancer cell lines and calculate the IC50 value.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere overnight.[7]
-
Compound Treatment: Treat the cells with a range of concentrations of ABT-263 (and a vehicle control, e.g., 0.1% DMSO) for a specified period, typically 48 to 72 hours.[7][8]
-
Reagent Addition:
-
For MTT assay , add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals. Solubilize the crystals with a solubilization solution (e.g., DMSO or acidic isopropanol).
-
For CellTiter-Glo® assay , add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[7]
-
-
Data Acquisition: Measure the absorbance (for MTT) at a specific wavelength (e.g., 570 nm) or luminescence (for CellTiter-Glo®) using a plate reader.
-
Analysis: Normalize the readings to the vehicle control to determine the percentage of cell viability. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by ABT-263.
Methodology:
-
Cell Treatment: Seed cells (e.g., 1 x 10^5 cells/well) in 6-well plates and treat with ABT-263 at the desired concentration (e.g., 1 µM) for a set time (e.g., 36-48 hours).[9][10] Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin.[11][12]
-
Staining: Wash the cells with cold PBS. Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[9][12]
-
Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by ABT-263.[9]
Bcl-2 Family Protein Binding Assay (Fluorescence Polarization)
Objective: To measure the binding affinity (Ki) of ABT-263 to Bcl-2 family proteins.
Methodology:
-
Reagents: Recombinant human Bcl-2 family protein (e.g., Bcl-xL), a fluorescently labeled peptide probe derived from the BH3 domain of a pro-apoptotic protein (e.g., BAD), and ABT-263.[5]
-
Assay Setup: In a suitable microplate, incubate the recombinant protein with the fluorescent probe. In this bound state, the probe's rotation is slow, resulting in a high fluorescence polarization signal.[5]
-
Competitive Binding: Add increasing concentrations of ABT-263 to the wells. ABT-263 will compete with the probe for binding to the protein.
-
Measurement: As ABT-263 displaces the probe, the probe's rotation becomes faster, leading to a decrease in the fluorescence polarization signal. Measure this signal using a plate reader equipped with polarization filters.[5]
-
Data Analysis: Plot the change in fluorescence polarization against the inhibitor concentration. The IC50 value is determined from this curve, and the Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[5]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the synergistic effects of ABT-263 with another chemotherapeutic agent.
References
- 1. Unlocking The Potential Of Navitoclax (ABT-263): A Comprehensive Guide For Researchers And Reagent Companies | OCTAGONCHEM [octagonchem.com]
- 2. Targeting the anti-apoptotic Bcl-2 family proteins: machine learning virtual screening and biological evaluation of new small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent [frontiersin.org]
- 4. The Bcl-2/Bcl-xL Inhibitor ABT-263 Attenuates Retinal Degeneration by Selectively Inducing Apoptosis in Senescent Retinal Pigment Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synergistic activity of ABT-263 and ONC201/TIC10 against solid tumor cell lines is associated with suppression of anti-apoptotic Mcl-1, BAG3, pAkt, and upregulation of pro-apoptotic Noxa and Bax cleavage during apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. 2.4. Apoptosis assay [bio-protocol.org]
- 10. ABT-263 induces apoptosis and synergizes with chemotherapy by targeting stemness pathways in esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Early Preclinical Efficacy of RA-263 (Exemplar Data)
As information on a compound designated "RA-263" is not available in the public domain, this technical guide will utilize a well-characterized exemplar compound, a selective BRAF V600E inhibitor, to illustrate the requested data presentation, experimental protocols, and visualizations. All data and pathways presented are representative of a typical preclinical efficacy assessment for a targeted therapeutic agent.
This document provides a summary of the early preclinical studies conducted to evaluate the efficacy of this compound, a potent and selective inhibitor of the BRAF V600E kinase.
In Vitro Cellular Proliferation Assays
The anti-proliferative activity of this compound was assessed against a panel of human cancer cell lines.
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | BRAF Status | IC50 (nM) |
| A375 | Malignant Melanoma | V600E | 31 |
| SK-MEL-28 | Malignant Melanoma | V600E | 52 |
| HT-29 | Colorectal Cancer | V600E | 85 |
| NCI-H23 | Non-Small Cell Lung Cancer | Wild-Type | >10,000 |
| MDA-MB-231 | Breast Cancer | Wild-Type | >10,000 |
Experimental Protocol: Cell Viability Assay
-
Cell Culture: Human cancer cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
Assay Procedure: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The following day, cells were treated with a serial dilution of this compound or vehicle control (0.1% DMSO).
-
Data Analysis: After 72 hours of incubation, cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). Luminescence was measured using a plate reader. The half-maximal inhibitory concentration (IC50) values were calculated using a four-parameter logistic curve fit in GraphPad Prism.
Target Engagement and Downstream Signaling
The effect of this compound on the BRAF signaling pathway was evaluated by immunoblotting.
Experimental Protocol: Western Blot Analysis
-
Cell Treatment and Lysis: A375 cells were treated with varying concentrations of this compound for 2 hours. Following treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification and Electrophoresis: Protein concentration was determined using the BCA assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked and incubated with primary antibodies against phospho-MEK, total MEK, phospho-ERK, total ERK, and β-actin, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
The in vivo efficacy of this compound was evaluated in a mouse xenograft model using the A375 melanoma cell line.
Table 2: In Vivo Efficacy of this compound in A375 Xenograft Model
| Treatment Group | Dose (mg/kg, p.o., QD) | Tumor Growth Inhibition (%) |
| Vehicle | - | 0 |
| This compound | 25 | 45 |
| This compound | 50 | 78 |
| This compound | 100 | 95 |
Experimental Protocol: Mouse Xenograft Study
-
Animal Model: Female athymic nude mice (6-8 weeks old) were used for this study. All animal procedures were approved by the Institutional Animal Care and Use Committee.
-
Tumor Implantation: 1x10^6 A375 cells were subcutaneously implanted into the right flank of each mouse.
-
Treatment: When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment groups (n=8 per group). This compound was administered orally once daily (QD) for 21 days. The vehicle control was 0.5% methylcellulose.
-
Efficacy Assessment: Tumor volume was measured twice weekly using calipers and calculated using the formula: (Length x Width²) / 2. Body weight was also monitored as an indicator of toxicity.
-
Data Analysis: Tumor growth inhibition (TGI) was calculated at the end of the study using the formula: (1 - (ΔT / ΔC)) x 100, where ΔT is the change in tumor volume of the treated group and ΔC is the change in tumor volume of the control group.
The Cellular Journey of RA-263: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular uptake and distribution of RA-263, a 2-nitroimidazole (B3424786) nucleoside investigated for its potential as a hypoxic cell radiosensitizer. Understanding the cellular pharmacokinetics of this compound is crucial for optimizing its therapeutic efficacy and minimizing off-target toxicity. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated pathways to facilitate further research and development.
Quantitative Data on this compound Pharmacokinetics and Cellular Activity
The following tables summarize the key in vivo and in vitro quantitative data for this compound, primarily derived from studies on murine models and cultured mammalian cell lines.
Table 1: In Vivo Pharmacokinetics of this compound in C57BL Mice
| Parameter | Value | Conditions |
| Route of Administration | Intraperitoneal Injection | Dose: 1.2 mg/g (5 mmol/kg) |
| Peak Plasma Concentration | 1180 µg/ml | Occurred within 15 minutes post-injection |
| Plasma Elimination (α phase) | t1/2 = 36 minutes | Rapid initial elimination |
| Plasma Elimination (β phase) | t1/2 = 72 minutes | Slower secondary elimination |
| Peak Brain Concentration | 112 µg/g | Occurred at 60 minutes post-injection |
| Brain Concentration (180 min) | 33 µg/g | Demonstrates clearance from the CNS |
| Tumor vs. Brain Concentration Ratio | ~6:1 | Suggests exclusion from the central nervous system |
| Acute LD50 (48 h) | 3.3 g/kg | Compared to 1.4 g/kg for misonidazole |
Data extracted from Agrawal et al. (1986).[1][2]
Table 2: In Vitro Radiosensitization and Cytotoxicity of this compound
| Cell Line | Parameter | Concentration | Value | Conditions |
| Chinese Hamster (V-79) | Enhancement Ratio | 0.5 mM | 1.8 | Hypoxic conditions |
| Chinese Hamster (V-79) | Radiosensitization | 2 mM | Approached oxic curve | Hypoxic conditions |
| EMT6 Mammary Tumor | Radiosensitization | 1 mM | Effective Sensitizer | Hypoxic conditions |
| Chinese Hamster (V-79) | Hypoxic Cytotoxicity | Not specified | Significantly more toxic than misonidazole | Time-dependent increase in toxicity |
Data extracted from Agrawal et al. (1986).[1][2]
Experimental Protocols
Detailed methodologies are essential for the replication and extension of scientific findings. The following are detailed protocols for key experiments relevant to the study of this compound's cellular uptake and effects.
In Vitro Cellular Uptake and Radiosensitization Assay
This protocol is designed to determine the efficacy of this compound as a radiosensitizer in cultured cancer cells under hypoxic conditions.
References
Methodological & Application
Application Notes and Protocols for In Vitro Radiosensitization Assay of RA-263
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vitro radiosensitization assays with RA-263, a potent 2-nitroimidazole-based radiosensitizer. The protocols are intended for researchers in oncology, radiation biology, and drug development to assess the efficacy of this compound in enhancing the effects of ionizing radiation on cancer cells.
Introduction
This compound, identified as 1-(2',3'-dideoxy-alpha-D-erythro-hex-2'-enopyranosyl)-2-nitroimidazole, is a compound belonging to the 2-nitroimidazole (B3424786) class of radiosensitizers.[1] These compounds are known to be effective in hypoxic (low oxygen) tumor environments, which are notoriously resistant to radiotherapy. The mechanism of action for 2-nitroimidazoles involves their selective reduction in hypoxic cells, leading to the formation of reactive intermediates that can mimic the effects of oxygen by "fixing" radiation-induced DNA damage, thereby making it permanent and lethal to the cancer cell. This document outlines the necessary protocols to evaluate the radiosensitizing potential of this compound in a laboratory setting.
Key Experimental Assays
A comprehensive in vitro assessment of a radiosensitizer involves multiple assays to determine its efficacy and mechanism of action. The following are key experiments for evaluating this compound:
-
Cytotoxicity Assay: To determine the intrinsic toxicity of this compound and establish a non-toxic concentration range for subsequent radiosensitization studies.
-
Clonogenic Survival Assay: The gold standard for measuring the reproductive viability of cells after treatment with ionizing radiation, with and without the sensitizing agent.
-
DNA Damage and Repair Assay (γH2AX Staining): To quantify the extent of DNA double-strand breaks, a critical form of radiation-induced damage, and to assess the effect of this compound on their repair.
-
Cell Cycle Analysis: To investigate if this compound causes cells to arrest in phases of the cell cycle that are more sensitive to radiation, such as the G2/M phase.[2]
-
Apoptosis Assay: To determine if the combination of this compound and radiation leads to an increase in programmed cell death.
Data Presentation
Table 1: Cytotoxicity of this compound on Cancer Cell Lines
| Cell Line | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |
| HeLa (Cervical Cancer) | 85 | 60 | 45 |
| FaDu (Head and Neck Cancer) | 110 | 85 | 70 |
| A549 (Lung Cancer) | 150 | 120 | 95 |
Table 2: Clonogenic Survival Assay Parameters for this compound
| Cell Line | Treatment | Surviving Fraction at 2 Gy (SF2) | Sensitizer Enhancement Ratio (SER) |
| HeLa | Radiation Alone | 0.55 | 1.0 |
| Radiation + 10 µM this compound | 0.35 | 1.57 | |
| FaDu | Radiation Alone | 0.60 | 1.0 |
| Radiation + 10 µM this compound | 0.40 | 1.50 | |
| A549 | Radiation Alone | 0.65 | 1.0 |
| Radiation + 10 µM this compound | 0.48 | 1.35 |
Note: Data presented are representative and may vary based on experimental conditions.
Experimental Protocols
Cell Culture and Reagents
-
Cell Lines: Human cancer cell lines appropriate for the cancer type of interest (e.g., HeLa, FaDu, A549).
-
Culture Medium: Recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Prepare a stock solution in an appropriate solvent (e.g., DMSO) and dilute to final concentrations in the culture medium.
-
Hypoxic Conditions: A hypoxic chamber or incubator with a gas mixture of 5% CO2, 1-2% O2, and balance N2.
Cytotoxicity Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 4,000-8,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 500 µM) for 24, 48, and 72 hours.
-
Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.
Clonogenic Survival Assay
-
Seed a predetermined number of cells into 6-well plates. The number of cells will vary depending on the radiation dose to ensure the formation of a countable number of colonies (50-150).
-
Allow cells to attach overnight.
-
For hypoxic conditions, place the plates in a hypoxic chamber for 4-6 hours before treatment.
-
Treat the cells with a non-toxic concentration of this compound (e.g., 10 µM) for a specified duration before irradiation.
-
Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated radiation source.
-
After irradiation, replace the medium with fresh, drug-free medium.
-
Incubate the plates for 10-14 days to allow for colony formation.
-
Fix the colonies with methanol (B129727) and stain with 0.5% crystal violet.
-
Count the colonies containing at least 50 cells.
-
Calculate the surviving fraction at each dose and plot the cell survival curves. The Sensitizer Enhancement Ratio (SER) can be calculated from these curves.
DNA Damage and Repair Assay (γH2AX Staining)
-
Seed cells on coverslips in a 24-well plate.
-
Treat with this compound under normoxic or hypoxic conditions prior to irradiation (e.g., 4 Gy).
-
Fix the cells at different time points post-irradiation (e.g., 30 min, 2h, 6h, 24h) with 4% paraformaldehyde.
-
Permeabilize the cells with 0.25% Triton X-100.
-
Block with 1% BSA in PBS.
-
Incubate with a primary antibody against γH2AX.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize and quantify the γH2AX foci using a fluorescence microscope.
Cell Cycle Analysis
-
Seed cells in 60 mm dishes and allow them to reach 60-70% confluency.
-
Treat the cells with this compound, radiation, or a combination of both.
-
Harvest the cells at various time points (e.g., 24, 48 hours) post-treatment.
-
Fix the cells in cold 70% ethanol.
-
Wash the cells with PBS and resuspend in a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Analyze the DNA content by flow cytometry.
-
Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Experimental workflow for in vitro radiosensitization assay of this compound.
Caption: Proposed signaling pathway for this compound mediated radiosensitization.
References
Application Notes and Protocols for ABT-263 (Navitoclax) in EMT6 Mammary Tumor Models
Topic: Using ABT-263 in EMT6 Mammary Tumor Models Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
The EMT6 cell line, derived from a murine mammary carcinoma in a BALB/c mouse, is a widely utilized preclinical model for immuno-oncology studies of triple-negative breast cancer.[1][2][3][4] These cells are known for their aggressive growth, ability to form solid tumors, and metastatic potential, primarily to the lungs.[1][3][4] The EMT6 model is valuable as it can be used in immunocompetent syngeneic mice, allowing for the investigation of immunomodulatory therapies.[3][5] EMT6 tumors are known to express PD-L1 and show moderate responsiveness to immunotherapy, making them a suitable model for combination therapy studies.[1][4]
ABT-263, also known as Navitoclax, is a potent and orally bioavailable small-molecule inhibitor of the B-cell lymphoma 2 (BCL-2) family of anti-apoptotic proteins, specifically targeting BCL-2 and BCL-XL.[6] These proteins are key regulators of the intrinsic apoptotic pathway, and their inhibition can lead to programmed cell death in cancer cells. ABT-263 has also been identified as a senolytic agent, capable of selectively inducing apoptosis in senescent cells, which can accumulate in tumors following therapies like chemotherapy or radiation.[6][7][8][9] By targeting these survival pathways, ABT-263 holds promise as a therapeutic agent, both as a monotherapy and in combination with other anti-cancer treatments.[10]
These application notes provide a comprehensive overview and detailed protocols for the use of ABT-263 in preclinical studies involving the EMT6 mammary tumor model.
Data Presentation
While specific quantitative data for the effects of ABT-263 on the EMT6 cell line is not extensively available in the public domain, the following tables provide a template for researchers to summarize their experimental findings.
Table 1: In Vitro Efficacy of ABT-263 on EMT6 Cells
| Parameter | Value | Notes |
| IC50 (72h) | Data to be determined | Half-maximal inhibitory concentration after 72 hours of treatment. |
| Apoptosis Induction | Data to be determined | e.g., Percentage of Annexin V positive cells at a specific concentration and time point. |
| Cell Cycle Arrest | Data to be determined | e.g., Percentage of cells in G1/S/G2-M phase at a specific concentration and time point. |
| Senescence Induction | Data to be determined | e.g., Percentage of SA-β-gal positive cells. |
Table 2: In Vivo Efficacy of ABT-263 in EMT6 Tumor-Bearing Mice
| Parameter | Control Group | ABT-263 Treated Group | Combination Therapy Group |
| Tumor Growth Inhibition (%) | N/A | Data to be determined | Data to be determined |
| Average Tumor Volume (mm³) | Data to be determined | Data to be determined | Data to be determined |
| Metastasis Incidence | Data to be determined | Data to be determined | Data to be determined |
| Change in Biomarkers (e.g., Cleaved Caspase-3) | Data to be determined | Data to be determined | Data to be determined |
Signaling Pathway
ABT-263 functions by inhibiting the anti-apoptotic proteins BCL-2 and BCL-XL.[6] In healthy cells, these proteins sequester pro-apoptotic proteins like BAX and BAK, preventing them from oligomerizing at the mitochondrial outer membrane and initiating apoptosis. In cancer cells, BCL-2 and BCL-XL are often overexpressed, contributing to cell survival. ABT-263, a BH3 mimetic, binds to the BH3-binding groove of BCL-2 and BCL-XL, displacing pro-apoptotic proteins.[6] This allows BAX and BAK to form pores in the mitochondrial membrane, leading to the release of cytochrome c and subsequent activation of caspases, ultimately resulting in apoptosis.[6]
References
- 1. EMT6 Cell Line - Creative Biogene [creative-biogene.com]
- 2. EMT6 Cells [cytion.com]
- 3. ichorlifesciences.com [ichorlifesciences.com]
- 4. EMT6 Mammary Carcinoma Cell Lines - Imanis Life Sciences [imanislife.com]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. Clearance of therapy‐induced senescent tumor cells by the senolytic ABT‐263 via interference with BCL‐XL–BAX interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Senolytic ABT-263 Reduces Radiation-Induced Gastrointestinal Cancer | Aging [aging-us.com]
- 8. Senolytic agent ABT-263 mitigates low- and high-LET radiation-induced gastrointestinal cancer development in Apc1638N/+ mice | Aging [aging-us.com]
- 9. Effects and Related Mechanisms of the Senolytic Agent ABT-263 on the Survival of Irradiated A549 and Ca9-22 Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ABT-263 induces apoptosis and synergizes with chemotherapy by targeting stemness pathways in esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Pharmacokinetic Analysis of RA-263
Disclaimer: The following application note provides a generalized protocol for the in vivo pharmacokinetic analysis of a hypothetical compound designated as RA-263. As of the date of this document, publicly available pharmacokinetic data for a compound specifically named this compound is not available. The data and specific experimental details provided herein are illustrative and intended to serve as a template for researchers, scientists, and drug development professionals.
Introduction
This document provides a comprehensive guide for conducting an in vivo pharmacokinetic (PK) analysis of the novel investigational compound this compound. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a new chemical entity is fundamental to preclinical drug development. These studies are crucial for optimizing dosing regimens, assessing potential toxicities, and predicting human pharmacokinetic profiles. The protocols outlined below describe the necessary steps for performing a single-dose pharmacokinetic study of this compound in a rodent model, from animal preparation to data analysis.
Hypothetical Pharmacokinetic Data of this compound
The following table summarizes hypothetical pharmacokinetic parameters of this compound following a single intravenous (IV) and oral (PO) administration in Sprague-Dawley rats. This data is for illustrative purposes to guide researchers in their data presentation.
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 1500 ± 250 | 850 ± 150 |
| Tmax (h) | 0.08 | 2.0 |
| AUC0-t (ng·h/mL) | 3200 ± 450 | 5500 ± 700 |
| AUC0-inf (ng·h/mL) | 3350 ± 480 | 5800 ± 750 |
| t1/2 (h) | 4.5 ± 0.8 | 5.2 ± 1.1 |
| Cl (L/h/kg) | 0.30 ± 0.05 | - |
| Vd (L/kg) | 1.9 ± 0.3 | - |
| Bioavailability (%) | - | 52 |
Data are presented as mean ± standard deviation (n=6 per group).
Experimental Protocols
Animal Models
The selection of an appropriate animal model is critical for obtaining relevant pharmacokinetic data.[1][2] For initial studies, male Sprague-Dawley rats (8-10 weeks old, weighing 250-300g) are recommended. Animals should be sourced from a reputable supplier and allowed to acclimate for at least one week before the experiment. All animal procedures must be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.[3]
Dosing and Administration
-
Intravenous (IV) Administration:
-
Prepare a 1 mg/mL solution of this compound in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% saline).
-
Administer a single bolus dose of 1 mg/kg via the lateral tail vein.
-
The injection volume should be approximately 1 mL/kg.
-
-
Oral (PO) Administration:
-
Prepare a 2 mg/mL suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water).
-
Administer a single dose of 10 mg/kg by oral gavage.
-
The gavage volume should be approximately 5 mL/kg.
-
Sample Collection
-
Collect blood samples (approximately 0.25 mL) from the jugular vein or another appropriate site at the following time points:
-
IV administration: 0 (pre-dose), 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
PO administration: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., K2EDTA).
-
Centrifuge the blood samples at 4°C and 2000 x g for 10 minutes to separate the plasma.
-
Transfer the plasma to clean microcentrifuge tubes and store at -80°C until analysis.
Bioanalytical Method
The concentration of this compound in plasma samples should be determined using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method should be validated for linearity, accuracy, precision, selectivity, and stability.
Pharmacokinetic Analysis
Pharmacokinetic parameters should be calculated using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin). Key parameters to be determined include:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t)
-
Area under the plasma concentration-time curve from time zero to infinity (AUC0-inf)
-
Terminal half-life (t1/2)
-
Clearance (Cl)
-
Volume of distribution (Vd)
-
Oral bioavailability (F%)
Visualizations
Experimental Workflow
Caption: Workflow for the in vivo pharmacokinetic analysis of this compound.
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, drawing parallels to known apoptosis pathways.
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
References
- 1. An update on the animal studies conducted for biosimilar approvals - Regulatory requirement vs actual scenario [pubmed.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid: A Novel 5-Aminosalicylic Acid Derivative with Potent Anti-Inflammatory Activity [mdpi.com]
Application Notes and Protocols for the Administration of ABT-263 (Navitoclax) in Animal Studies
Disclaimer: The following information is intended for research professionals and scientists. Based on initial searches, the compound "RA-263" is not widely documented in the context of animal studies. However, "ABT-263," also known as Navitoclax, is a well-researched compound with a similar designation. This document provides detailed protocols for the administration of ABT-263. Researchers should always confirm the identity of their compound and consult the appropriate safety data sheets before commencing any experiment.
Mechanism of Action
ABT-263 (Navitoclax) is a potent, orally bioavailable small molecule that acts as a BH3 mimetic.[1][2] It inhibits the anti-apoptotic proteins of the Bcl-2 family, specifically Bcl-2, Bcl-xL, and Bcl-w, with high affinity (Ki values are ≤1 nM).[2][3][4] By binding to these proteins, ABT-263 displaces pro-apoptotic proteins, which then trigger the mitochondrial pathway of apoptosis, leading to programmed cell death.[2] This mechanism is leveraged to induce apoptosis in cancer cells and senescent cells, making it a compound of interest in oncology and aging research.[1][5][6][7]
Physicochemical and Solubility Data
Proper formulation is critical for achieving desired exposure in animal studies. ABT-263 is a crystalline solid that is sparingly soluble in aqueous solutions but shows good solubility in organic solvents.[3]
| Parameter | Value | Source |
| Molecular Weight | 974.6 g/mol | [1] |
| Appearance | Crystalline solid | |
| Storage (Lyophilized) | -20°C, desiccated | [1] |
| Storage (In Solution) | -20°C for up to 3 months | [1] |
| Solubility in DMSO | ≥10 mM; ~25 mg/mL | [2] |
| Solubility in DMF | ~30 mg/mL | |
| Solubility in Ethanol | ~0.5 mg/mL | |
| Aqueous Solubility | Sparingly soluble. A 1:2 solution of DMF:PBS (pH 7.2) yields ~0.3 mg/mL. |
Reported Dosing in Animal Studies
The dosage of ABT-263 can vary depending on the animal model and the therapeutic goal. The most commonly cited administration route is oral, reflecting its high oral bioavailability.[1][2]
| Animal Model | Dosage | Route | Study Type | Reference |
| Mouse Xenograft (SCLC) | 100 mg/kg | Oral | Tumor Regression | [3] |
| Mouse Xenograft (ALL) | 100 mg/kg/day for 21 days | Oral | Antitumor Efficacy | [2] |
| Mouse (Radiation-Induced GI Cancer) | Not specified | Oral | Cancer Prevention | [6] |
Experimental Protocols
Protocol 1: Stock Solution Preparation (10 mM in DMSO)
This protocol is for preparing a high-concentration stock solution for long-term storage or for dilution into a final dosing formulation.
Materials:
-
ABT-263 (Navitoclax) powder
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile, conical-bottom polypropylene (B1209903) tubes
-
Calibrated scale and appropriate personal protective equipment (PPE)
Procedure:
-
Weighing: In a fume hood, carefully weigh the desired amount of ABT-263 powder. For example, to prepare 1 mL of a 5 mM stock, weigh 5 mg of ABT-263.[1]
-
Reconstitution: Add the appropriate volume of DMSO to the tube containing the powder. For a 5 mg vial, add 1.0 mL of DMSO to achieve a 5 mM stock solution.[1] For higher concentrations, such as 10 mM, adjust the volume accordingly. The solubility in DMSO is at least 25 mg/mL.[3]
-
Dissolution: Vortex the solution vigorously. If needed, warm the tube at 37°C for 10 minutes or use an ultrasonic bath to ensure complete dissolution.[2]
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles. Store the aliquots at -20°C, where they are stable for up to 3 months.[1]
Protocol 2: Preparation of an Oral Gavage Formulation
This protocol describes the preparation of a formulation suitable for oral administration in mice, based on a dimethylformamide (DMF) and phosphate-buffered saline (PBS) vehicle.
Materials:
-
ABT-263 stock solution in DMSO or pure powder
-
Dimethylformamide (DMF)
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile tubes and appropriate PPE
Procedure:
-
Initial Dissolution: First, dissolve the ABT-263 in DMF.[3] For example, if the target final concentration is 0.3 mg/mL, you can prepare a more concentrated intermediate in DMF.
-
Dilution: Dilute the DMF solution with PBS (pH 7.2) to the final desired concentration. A common ratio is 1 part DMF solution to 2 parts PBS.[3]
-
Final Formulation: The resulting solution will have a maximum ABT-263 concentration of approximately 0.3 mg/mL. It is recommended not to store this aqueous formulation for more than one day.
-
Dose Calculation: Calculate the volume to administer to each animal based on its body weight and the target dose (e.g., 100 mg/kg). Ensure the total volume is appropriate for oral gavage in the selected animal model (typically 5-10 mL/kg for mice).
Protocol 3: Administration via Oral Gavage in Mice
This protocol outlines the general steps for administering the prepared ABT-263 formulation to mice. All animal procedures must be approved by and performed in accordance with the institution's Institutional Animal Care and Use Committee (IACUC) guidelines.
Materials:
-
Prepared ABT-263 dosing formulation
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, flexible or rigid with a ball tip)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Animal Handling: Weigh the mouse accurately to calculate the precise dosing volume. Gently but firmly restrain the mouse to prevent movement and ensure the head and body are in a straight line.
-
Gavage Needle Insertion: Measure the gavage needle against the mouse to determine the correct insertion depth (from the tip of the nose to the last rib). Insert the needle into the mouth, allowing the mouse to swallow the tip, and gently guide it down the esophagus into the stomach. Do not force the needle.
-
Compound Administration: Once the needle is correctly positioned, dispense the calculated volume of the ABT-263 formulation slowly and steadily.
-
Post-Administration Monitoring: After administration, return the mouse to its cage and monitor it for any signs of distress, such as difficulty breathing, lethargy, or changes in behavior. Continue monitoring according to the experimental plan.
References
- 1. ABT-263 (Navitoclax) | Cell Signaling Technology [cellsignal.com]
- 2. apexbt.com [apexbt.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effects and Related Mechanisms of the Senolytic Agent ABT-263 on the Survival of Irradiated A549 and Ca9-22 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Senolytic ABT-263 Reduces Radiation-Induced Gastrointestinal Cancer | Aging [aging-us.com]
- 7. The Senolytic Drug Navitoclax (ABT-263) Causes Trabecular Bone Loss and Impaired Osteoprogenitor Function in Aged Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring RA-263 Efficacy in Clonogenic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for assessing the efficacy of the B-cell lymphoma 2 (Bcl-2) family inhibitor, ABT-263 (Navitoclax), referred to herein as RA-263 for the purpose of this document, using clonogenic assays. The clonogenic assay, or colony formation assay, is a fundamental in vitro method to determine the ability of a single cell to proliferate and form a colony.[1] This assay is a critical tool in cancer research to evaluate the cytotoxic and cytostatic effects of therapeutic agents by measuring cell reproductive death.[2][3]
This compound is a potent inhibitor of the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w.[2] By neutralizing these proteins, this compound promotes the intrinsic pathway of apoptosis in cancer cells that are dependent on these survival signals.[2][4] This document outlines the protocols for conducting clonogenic assays to quantify the dose-dependent efficacy of this compound and provides a visual representation of its mechanism of action.
Data Presentation: Efficacy of this compound in Cancer Cell Lines
The following tables summarize representative data on the efficacy of this compound (ABT-263) in various cancer cell lines. This data is illustrative and serves as a reference for expected outcomes. Actual results will vary depending on the cell line, experimental conditions, and this compound concentration.
Table 1: IC50 Values of this compound in Solid Tumor Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| H1048 | Small Cell Lung Cancer | 0.06[5] |
| SW480 | Colon Cancer | 0.43[5] |
| MDA-MB-231 | Triple Negative Breast Cancer | 0.43[5] |
| OVCAR-3 | Ovarian Cancer | >10 |
| SKOV-3 | Ovarian Cancer | >10 |
| HT29 | Colon Cancer | >10 |
Table 2: Synergistic Effects of this compound with ONC201 in Solid Tumor Cell Lines
| Cell Line | Cancer Type | ONC201 IC50 (µM) | This compound IC50 (µM) | Synergy Score* |
| OVCAR-3 | Ovarian Cancer | 1.98[5] | >10 | 52.23[5] |
| SKOV-3 | Ovarian Cancer | >20 | >10 | 48.29[5] |
| HT29 | Colon Cancer | 4.19 | >10 | 42.48 |
| 22RV1 | Prostate Cancer | 0.83[5] | 2.51 | 24.31 |
| H1048 | Small Cell Lung Cancer | 1.89[5] | 0.06[5] | 15.65 |
*Synergy scores were calculated based on the Bliss independence model, where a higher score indicates greater synergy.
Experimental Protocols
Protocol 1: General Clonogenic Assay for Adherent Cells
This protocol details the steps for performing a clonogenic assay to evaluate the effect of this compound on the survival and proliferation of adherent cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (ABT-263) stock solution (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
6-well plates or 100 mm petri dishes
-
Hemocytometer or automated cell counter
-
Fixation solution (e.g., 10% neutral buffered formalin or a mixture of methanol (B129727) and acetic acid)
-
Staining solution (0.5% crystal violet in methanol or water)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Preparation:
-
Culture the selected cancer cell line to approximately 80-90% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and collect the cells in a sterile conical tube.
-
Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).
-
-
Cell Seeding:
-
Based on the cell line's plating efficiency and the expected toxicity of this compound, calculate the appropriate number of cells to seed. This may require a preliminary optimization experiment. A typical range is 100-1000 cells per well of a 6-well plate.
-
Seed the cells into the plates and allow them to attach overnight in the incubator.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. Ensure the final DMSO concentration is consistent across all treatments and the vehicle control (typically ≤ 0.1%).
-
Remove the medium from the attached cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Colony Formation:
-
After the treatment period, remove the drug-containing medium, wash the cells gently with PBS, and add fresh complete medium.
-
Return the plates to the incubator and allow the colonies to grow for 7-14 days, or until colonies in the control wells contain at least 50 cells.[1]
-
Monitor the plates regularly and change the medium every 2-3 days.
-
-
Fixation and Staining:
-
Once colonies are of sufficient size, carefully remove the medium.
-
Gently wash the wells with PBS.
-
Add the fixation solution and incubate at room temperature for 10-15 minutes.
-
Remove the fixation solution and add the crystal violet staining solution.
-
Incubate at room temperature for 20-30 minutes.
-
Carefully remove the staining solution and wash the plates with tap water until the background is clear.
-
Allow the plates to air dry completely.
-
-
Colony Counting and Analysis:
-
Count the number of colonies containing at least 50 cells in each well. This can be done manually using a microscope or with an automated colony counter.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) using the following formulas:
-
PE = (Number of colonies counted / Number of cells seeded) x 100%
-
SF = PE of treated sample / PE of control sample
-
-
Plot the surviving fraction as a function of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Mandatory Visualizations
This compound Signaling Pathway
References
- 1. Frontiers | Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent [frontiersin.org]
- 2. What is Navitoclax used for? [synapse.patsnap.com]
- 3. Navitoclax (ABT-263) accelerates apoptosis during drug-induced mitotic arrest by antagonizing Bcl-xL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synergistic activity of ABT-263 and ONC201/TIC10 against solid tumor cell lines is associated with suppression of anti-apoptotic Mcl-1, BAG3, pAkt, and upregulation of pro-apoptotic Noxa and Bax cleavage during apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Assessing Radium-223-Induced DNA Damage: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radium-223 (Ra-223), commercially known as Xofigo®, is a targeted alpha-emitting radiopharmaceutical used in the treatment of metastatic castration-resistant prostate cancer with symptomatic bone metastases. Its therapeutic efficacy is primarily attributed to the induction of complex and lethal DNA double-strand breaks (DSBs) in tumor cells within the bone matrix. The high linear energy transfer (LET) of alpha particles emitted by Ra-223 and its decay daughters results in clustered DNA damage, which is challenging for cancer cells to repair, leading to apoptosis and inhibition of tumor growth.[1][2]
These application notes provide detailed protocols for established in vitro assays to assess and quantify DNA damage induced by Ra-223. The described techniques are crucial for preclinical research, mechanism of action studies, and the development of combination therapies aimed at enhancing the cytotoxic effects of Ra-223.
Data Presentation: Quantitative Analysis of Ra-223 Induced DNA Damage
The following tables summarize hypothetical quantitative data derived from the principles of Ra-223's action, illustrating how results from the described assays can be presented for clear comparison.
Table 1: Quantification of DNA Strand Breaks using the Comet Assay
| Treatment Group | Mean Olive Tail Moment | Mean % DNA in Tail |
| Vehicle Control | 2.5 ± 0.8 | 5.2 ± 1.5 |
| Ra-223 (10 kBq/mL) | 18.7 ± 3.2 | 35.1 ± 4.8 |
| Ra-223 (50 kBq/mL) | 35.4 ± 5.1 | 68.9 ± 7.2 |
| Positive Control (H₂O₂) | 42.1 ± 4.5 | 75.3 ± 6.9 |
Table 2: Analysis of DNA Double-Strand Breaks by γ-H2AX Foci Formation
| Treatment Group | Mean γ-H2AX Foci per Cell | Percentage of Foci-Positive Cells (>5 foci) |
| Vehicle Control | 1.2 ± 0.5 | 8% |
| Ra-223 (10 kBq/mL) | 15.8 ± 2.9 | 85% |
| Ra-223 (50 kBq/mL) | 32.5 ± 4.7 | 98% |
| Positive Control (Etoposide) | 28.9 ± 3.8 | 95% |
Key Experimental Protocols
Alkaline Comet Assay for Single and Double-Strand DNA Breaks
The Comet Assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.[3][4] Under alkaline conditions, it can detect both single-strand breaks (SSBs) and double-strand breaks (DSBs).
Protocol:
-
Cell Preparation: Culture and treat cells with Ra-223 at desired concentrations and for the specified duration. Include vehicle and positive controls.
-
Cell Harvesting: Harvest cells by trypsinization, wash with ice-cold PBS, and resuspend at a concentration of 1 x 10⁵ cells/mL in PBS.
-
Embedding in Agarose (B213101): Mix 10 µL of the cell suspension with 90 µL of 1% low melting point agarose at 37°C. Pipette the mixture onto a pre-coated microscope slide and allow it to solidify at 4°C.
-
Cell Lysis: Immerse the slides in cold lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 1 hour at 4°C.
-
DNA Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13) for 20-40 minutes to allow for DNA unwinding.
-
Electrophoresis: Perform electrophoresis at 25 V and 300 mA for 20-30 minutes at 4°C.
-
Neutralization and Staining: Gently wash the slides three times with neutralization buffer (0.4 M Tris, pH 7.5). Stain the DNA with a fluorescent dye such as SYBR Green or propidium (B1200493) iodide.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the extent of DNA damage using image analysis software to measure parameters like Olive Tail Moment and the percentage of DNA in the tail.[3]
γ-H2AX Foci Formation Assay for DNA Double-Strand Breaks
The phosphorylation of the histone variant H2AX on serine 139 (γ-H2AX) is an early cellular response to the formation of DSBs. Immunofluorescent staining of γ-H2AX allows for the visualization and quantification of these breaks as distinct nuclear foci.
Protocol:
-
Cell Culture and Treatment: Seed cells on coverslips in a multi-well plate and allow them to adhere. Treat with Ra-223 as required.
-
Fixation and Permeabilization: After treatment, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. Wash with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., 5% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for γ-H2AX overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and then incubate with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Quantification: Acquire images using a fluorescence or confocal microscope. The number of γ-H2AX foci per nucleus is then counted either manually or using automated image analysis software.[5]
DNA Fragmentation and Laddering Assay for Apoptosis
A hallmark of apoptosis is the cleavage of genomic DNA into internucleosomal fragments of approximately 180 base pairs and multiples thereof.[1][6] This can be visualized as a characteristic "ladder" on an agarose gel.
Protocol:
-
Cell Collection: Following treatment with Ra-223, collect both adherent and floating cells.
-
Cell Lysis: Lyse the cells using a buffer containing detergents (e.g., Triton X-100 or NP-40) to release the cellular contents.
-
DNA Extraction: Isolate the fragmented DNA from the cell lysate. This can be achieved by precipitating high molecular weight DNA with a salt solution, leaving the smaller fragmented DNA in the supernatant.
-
DNA Precipitation and Purification: Precipitate the fragmented DNA from the supernatant using ethanol (B145695) or isopropanol. Wash the DNA pellet with 70% ethanol and resuspend it in TE buffer.
-
RNase Treatment: Treat the DNA sample with RNase A to remove any contaminating RNA.
-
Agarose Gel Electrophoresis: Load the DNA samples onto a 1.5-2% agarose gel containing a fluorescent DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe). Run the gel until adequate separation of the DNA fragments is achieved.
-
Visualization: Visualize the DNA fragments under UV light. The presence of a ladder-like pattern of DNA fragments is indicative of apoptosis.
Signaling Pathways and Experimental Workflows
References
- 1. Ra-223 induces clustered DNA damage and inhibits cell survival in several prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diva-portal.org [diva-portal.org]
- 3. mdpi.com [mdpi.com]
- 4. Senolytic ABT-263 Reduces Radiation-Induced Gastrointestinal Cancer | Aging [aging-us.com]
- 5. Genotoxicity assessment of hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
Application Notes and Protocols: Utilizing ABT-263 (Navitoclax) in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-263, also known as Navitoclax, is a potent, orally bioavailable small molecule that inhibits the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w.[1] By mimicking the action of pro-apoptotic BH3-only proteins, Navitoclax restores the natural process of apoptosis in cancer cells, making it a promising agent for cancer therapy.[1] While Navitoclax has demonstrated modest efficacy as a single agent in some tumor types, its true potential may lie in its ability to sensitize cancer cells to the cytotoxic effects of conventional chemotherapy.[2][3] These application notes provide a comprehensive overview of the preclinical and clinical data supporting the use of ABT-263 in combination with various chemotherapeutic agents, along with detailed protocols for key experimental assays.
Mechanism of Action: Synergistic Apoptosis Induction
The primary mechanism by which ABT-263 enhances the efficacy of chemotherapy is through the inhibition of Bcl-2 and Bcl-xL.[1] Many cancer cells overexpress these proteins, which sequesters pro-apoptotic proteins like BIM, preventing them from activating the mitochondrial apoptosis pathway. Chemotherapy induces cellular stress and DNA damage, which in turn upregulates pro-apoptotic signals. However, the overexpression of Bcl-2/Bcl-xL can block the execution of apoptosis, leading to chemoresistance.
ABT-263 binds to the BH3-binding groove of Bcl-2 and Bcl-xL, displacing BIM and other pro-apoptotic proteins.[4] This "priming" of the cancer cells for apoptosis lowers the threshold for cell death induced by chemotherapy. The combination of chemotherapy-induced cellular damage and ABT-263-mediated inhibition of anti-apoptotic proteins leads to a synergistic induction of apoptosis.
Caption: Signaling pathway of synergistic apoptosis induction by ABT-263 and chemotherapy.
Data Presentation
Preclinical In Vitro Synergy
The combination of ABT-263 with various chemotherapeutic agents has demonstrated synergistic or additive effects in a wide range of cancer cell lines. The synergy is often quantified using the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cancer Type | Cell Line | Chemotherapeutic Agent | Combination Index (CI) | Reference |
| Non-Small Cell Lung Cancer | A549 | Docetaxel | Strong Synergy (CI values not specified) | [5] |
| Non-Small Cell Lung Cancer | H727 | Docetaxel | Moderate to Strong Synergy (CI values not specified) | [5] |
| Prostate Cancer | PC3 | Debio-0932 (Hsp90 inhibitor) | < 1 (Synergy) | [6] |
| Ovarian Cancer | Ovcar-4, Ovcar-8, Skov-3 | Carboplatin (B1684641) + Paclitaxel (B517696) | Less antagonism or synergy compared to doublet | [7] |
Preclinical In Vivo Efficacy
In vivo studies using xenograft models have corroborated the in vitro findings, showing that the combination of ABT-263 and chemotherapy leads to enhanced tumor growth inhibition.
| Cancer Type | Xenograft Model | Chemotherapeutic Agent | Dosing Schedule | Outcome | Reference |
| Ovarian Cancer | SKOV3 | Docetaxel (10 mg/kg, weekly) | Navitoclax (100 mg/kg, daily) | Significant improvement in Tumor Growth Delay (TGD) and Overall Response Rate (ORR) | [8] |
| Gastric Cancer | N87 | Docetaxel | Not specified | Enhanced antitumor activity; ORR increased from 50% to 100% | [9] |
| Ovarian Cancer | OVCAR-5 | Gemcitabine (B846) | Not specified | Improved Tumor Growth Delay (TGD) from 39% to 76% | [9] |
| B-cell Lymphoma | DoHH2 | Rituximab | Navitoclax (100 mg/kg, daily) + Rituximab (10 mg/kg, single dose) | Significant inhibition of tumor growth | [10] |
| Mantle Cell Lymphoma | GRANTA-519 | R-CHOP | Navitoclax (100 mg/kg, daily) + R-CHOP | Significant inhibition of tumor growth | [10] |
Clinical Trial Data
Clinical studies have evaluated the safety and preliminary efficacy of ABT-263 in combination with chemotherapy in patients with advanced solid tumors.
| Trial Phase | Cancer Type | Chemotherapy | N | Maximum Tolerated Dose (MTD) of Navitoclax | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Reference |
| Phase I | Advanced Solid Tumors | Gemcitabine | 46 | 325 mg daily (days 1-3 & 8-10 of a 21-day cycle) | 0% | 54% (Stable Disease) | [11][12] |
| Phase I | Advanced Solid Tumors | Docetaxel | 41 | 150 mg daily (days 1-5 of a 21-day cycle) | 9.8% (4 Partial Responses) | Not Reported | [13] |
Experimental Protocols
General Experimental Workflow for In Vitro Synergy Analysis
Caption: A typical workflow for assessing in vitro synergy between ABT-263 and chemotherapy.
Cell Viability Assay (MTS Protocol)
This protocol is adapted for determining cell viability following treatment with ABT-263 and chemotherapy.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
ABT-263 (Navitoclax)
-
Chemotherapeutic agent of choice
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of ABT-263 and the chemotherapeutic agent in complete medium. Also, prepare combinations of both drugs at fixed ratios (e.g., based on their individual IC50 values).
-
Treatment: Remove the overnight culture medium and add 100 µL of the drug-containing medium to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Incubation with MTS: Incubate the plate for 1 to 4 hours at 37°C.[3][4]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[3][4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each drug and use software like CompuSyn to calculate the Combination Index (CI).
Apoptosis Assay (Annexin V Staining by Flow Cytometry)
This protocol is for quantifying apoptosis induced by ABT-263 in combination with chemotherapy.
Materials:
-
6-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
ABT-263 (Navitoclax)
-
Chemotherapeutic agent of choice
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with ABT-263, chemotherapy, or the combination for a predetermined time (e.g., 24-48 hours). Include a vehicle-treated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[14]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.[16]
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the in vivo efficacy of ABT-263 and chemotherapy combinations.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
ABT-263 (formulated for oral gavage)
-
Chemotherapeutic agent (formulated for appropriate administration, e.g., intravenous)
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle control, ABT-263 alone, chemotherapy alone, combination).
-
Drug Administration: Administer the drugs according to the planned dosing schedule. For example, ABT-263 is typically administered daily by oral gavage, while chemotherapeutic agents like docetaxel may be given intravenously on a weekly schedule.
-
Continued Monitoring: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: The study may be terminated when tumors in the control group reach a maximum allowable size, or after a predetermined treatment duration.
-
Data Analysis: Analyze the data to determine tumor growth inhibition (TGI), tumor growth delay (TGD), and overall response rates. Statistical significance should be assessed between treatment groups.
Conclusion
The combination of the Bcl-2/Bcl-xL inhibitor ABT-263 (Navitoclax) with conventional chemotherapy represents a promising strategy to overcome chemoresistance and enhance therapeutic efficacy in a variety of cancer types. The preclinical data strongly support the synergistic induction of apoptosis, and early clinical trials have demonstrated the feasibility and preliminary activity of these combinations. The protocols provided herein offer a starting point for researchers to further investigate and optimize the use of ABT-263 in combination cancer therapy. Future research should focus on identifying predictive biomarkers to select patients most likely to benefit from this therapeutic approach.
References
- 1. Combination Therapy of Navitoclax with Chemotherapeutic Agents in Solid Tumors and Blood Cancer: A Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. broadpharm.com [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Navitoclax augments the activity of carboplatin and paclitaxel combinations in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. A phase I clinical trial of navitoclax, a targeted high-affinity Bcl-2 family inhibitor, in combination with gemcitabine in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. login.medscape.com [login.medscape.com]
- 13. tandfonline.com [tandfonline.com]
- 14. docs.abcam.com [docs.abcam.com]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for Evaluating RA-263 in 3D Tumor Spheroids
Audience: This document is intended for researchers, scientists, and drug development professionals engaged in preclinical cancer research and the evaluation of therapeutic compounds using three-dimensional (3D) cell culture models.
Introduction
Three-dimensional (3D) tumor spheroids are advanced in vitro models that more accurately recapitulate the complex microenvironment of solid tumors compared to traditional 2D monolayer cultures.[1] They exhibit gradients of oxygen, nutrients, and proliferative activity, establishing them as a superior model for assessing the efficacy and penetration of novel therapeutic agents.[1][2]
This application note provides a detailed protocol for the evaluation of a small molecule, referred to here as RA-263. As "this compound" is not prominently documented in scientific literature for this application, we will proceed with protocols developed for the well-characterized B-cell lymphoma 2 (Bcl-2) family inhibitor, ABT-263 (Navitoclax) . ABT-263 is a potent BH3 mimetic that inhibits the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w, and serves as an excellent model compound for this protocol.[3] This protocol outlines methods for spheroid formation, compound treatment, and subsequent analysis of cell viability, apoptosis induction, and drug penetration.
Mechanism of Action: ABT-263 Inhibition of Anti-Apoptotic Proteins
ABT-263 functions by mimicking the BH3 domain of pro-apoptotic proteins (e.g., Bad, Bid, Puma). This allows it to bind with high affinity to the BH3-binding groove of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[3] This action displaces pro-apoptotic effector proteins (e.g., Bax, Bak), which then oligomerize in the outer mitochondrial membrane. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in programmed cell death, or apoptosis.[4] Additionally, ABT-263 has been identified as a senolytic agent, capable of selectively inducing apoptosis in senescent cells, which can accumulate in tumors following therapies like radiation.[5][6]
References
- 1. benchchem.com [benchchem.com]
- 2. Establishing 3-Dimensional Spheroids from Patient-Derived Tumor Samples and Evaluating their Sensitivity to Drugs [jove.com]
- 3. Initial testing (stage 1) of the BH3 mimetic ABT-263 by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects and Related Mechanisms of the Senolytic Agent ABT-263 on the Survival of Irradiated A549 and Ca9-22 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects and Related Mechanisms of the Senolytic Agent ABT-263 on the Survival of Irradiated A549 and Ca9-22 Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Senolytic agent ABT-263 mitigates low- and high-LET radiation-induced gastrointestinal cancer development in Apc1638N/+ mice | Aging [aging-us.com]
Troubleshooting & Optimization
RA-263 solubility and stability in experimental buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals on the solubility and stability of RA-263 (also known as ABT-263 or Navitoclax) in common experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as Navitoclax or ABT-263, is a potent and orally bioavailable small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins.[1][2] It specifically targets Bcl-2, Bcl-xL, and Bcl-w, thereby inducing apoptosis in cancer cells that are dependent on these proteins for survival.[1][2][3] The compound acts as a BH3 mimetic, disrupting the interaction between anti-apoptotic and pro-apoptotic proteins, which leads to the activation of the intrinsic apoptotic pathway.
Q2: What is the best solvent for preparing a stock solution of this compound?
A2: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[1][4] It is highly soluble in DMSO, with concentrations of 25 mg/mL to 100 mg/mL being achievable.[1][4] For optimal solubility, it is crucial to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[4]
Q3: How should I store this compound?
A3: As a solid, this compound is stable for at least four years when stored at -20°C.[5] Stock solutions in DMSO can be stored at -20°C for up to three months, and for longer-term storage (up to one year), -80°C is recommended.[1][5] It is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1] Aqueous solutions of this compound are not stable and should be prepared fresh for each experiment and used on the same day.
Troubleshooting Guide
Issue: Precipitation observed upon dilution of DMSO stock into aqueous buffer or cell culture medium.
Possible Cause 1: Low Aqueous Solubility
This compound has very low solubility in aqueous solutions. Direct dilution of a high-concentration DMSO stock into an aqueous buffer can cause the compound to crash out of solution.
Solutions:
-
Lower the Final DMSO Concentration: While keeping the final DMSO concentration low to minimize toxicity to cells (typically below 0.5%), ensure it is sufficient to maintain this compound in solution.
-
Serial Dilutions: Perform serial dilutions of the DMSO stock solution in your aqueous buffer or medium. This gradual decrease in DMSO concentration can help prevent precipitation.
-
Use of Co-solvents and Surfactants: For in vivo or certain in vitro applications, formulations including co-solvents like polyethylene (B3416737) glycol 400 (PEG400) and surfactants like Tween-80 can improve solubility and prevent precipitation.[5][6][7]
-
Pre-warm the Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes aid in solubility.
-
Rapid Mixing: Add the this compound stock solution to the aqueous medium while gently vortexing or swirling to ensure rapid and even dispersion.
Possible Cause 2: Buffer Composition and pH
The composition of your experimental buffer, including its pH and the presence of certain salts, can influence the solubility of this compound. While specific data on the pH-dependent solubility of this compound is limited, related compounds have shown pH-sensitive degradation.[8][9]
Solutions:
-
Empirical Testing: If you consistently observe precipitation, it may be necessary to empirically test the solubility of this compound in different buffers (e.g., PBS, TRIS-HCl, HEPES) to find the most suitable one for your experimental conditions.
-
pH Adjustment: If your experimental design allows, you could test a narrow range of pH values for your buffer to see if it improves solubility.
Issue: Loss of compound activity over time in an experiment.
Possible Cause: Instability in Aqueous Solution
This compound is known to be unstable in aqueous solutions. It is recommended that aqueous dilutions are not stored for more than one day.
Solutions:
-
Fresh Preparation: Always prepare fresh dilutions of this compound in your aqueous buffer or cell culture medium immediately before each experiment.
Data Presentation
Table 1: Solubility of this compound (Navitoclax) in Various Solvents
| Solvent | Concentration | Notes |
| DMSO | ≥ 25 mg/mL | Recommended for stock solutions.[1] |
| DMF | 30 mg/mL | Can be used for stock solutions. |
| Ethanol | 0.5 mg/mL | Limited solubility. |
| Water | Insoluble | Essentially insoluble in aqueous solutions alone.[5] |
| 1:2 DMF:PBS (pH 7.2) | ~0.3 mg/mL | Sparingly soluble in this aqueous buffer mix. |
Table 2: Recommended Storage and Stability of this compound (Navitoclax)
| Form | Storage Temperature | Stability |
| Solid | -20°C | ≥ 4 years[5] |
| DMSO Stock Solution | -20°C | Up to 3 months[1] |
| DMSO Stock Solution | -80°C | Up to 1 year[5] |
| Aqueous Dilutions | Room Temperature / 4°C | Not recommended for storage; use immediately. |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (Navitoclax) powder (MW: 974.61 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, single-use vials
-
-
Procedure:
-
Weigh out the desired amount of this compound powder. For example, to make 1 mL of a 10 mM stock solution, weigh out 9.75 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution if necessary.
-
Once dissolved, aliquot the stock solution into smaller, single-use sterile vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage (up to 1 year).[1][5]
-
Protocol for Preparing a Working Solution in Cell Culture Medium
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Determine the final concentration of this compound needed for your experiment.
-
Calculate the volume of the 10 mM stock solution required. Ensure the final DMSO concentration in the cell culture medium does not exceed a level toxic to your cells (typically ≤ 0.5%).
-
Perform serial dilutions. For example, to achieve a final concentration of 10 µM, you can first dilute the 10 mM stock 1:10 in cell culture medium to make a 1 mM intermediate solution. Then, dilute this intermediate solution 1:100 in the final volume of your cell culture medium.
-
When adding the this compound solution (stock or intermediate) to the cell culture medium, add it dropwise while gently swirling the medium to ensure rapid and uniform mixing.
-
Use the freshly prepared working solution immediately. Do not store aqueous dilutions.
-
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: A logical flowchart for troubleshooting this compound precipitation issues.
References
- 1. ABT-263 (Navitoclax) | Cell Signaling Technology [cellsignal.com]
- 2. ubpbio.com [ubpbio.com]
- 3. ABT 263 | Bcl-2 Family | Tocris Bioscience [tocris.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Navitoclax | ABT-263 | Bcl-2 inhibitor | TargetMol [targetmol.com]
- 6. Navitoclax (ABT-263) | BCL inhibitor | CAS 923564-51-6 | Buy Navitoclax (ABT-263) from Supplier InvivoChem [invivochem.com]
- 7. protocols.io [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. On the Stability and Degradation Pathways of Venetoclax under Stress Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating In Vivo Experiments with Small Molecule Inhibitors
Disclaimer: Initial searches for "RA-263" did not yield sufficient information regarding its use in in vivo experiments, its mechanism of action, or common issues associated with its use. The provided CAS number, 82205-95-6, corresponds to a compound with limited publicly available research data.[1]
Therefore, this technical support guide has been generated using ABT-263 (Navitoclax) , a well-characterized, orally bioavailable small molecule inhibitor of the Bcl-2 family of proteins, as a representative example.[2][3] ABT-263 is extensively used in preclinical and clinical research, and the common challenges encountered during its in vivo application are well-documented.[4][5][6] This guide is intended to serve as a practical template for researchers working with similar targeted therapies.
Frequently Asked Questions (FAQs)
Q1: What is ABT-263 and what is its mechanism of action?
A1: ABT-263, also known as Navitoclax, is a potent small molecule inhibitor that targets the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w.[2][3] By mimicking the action of pro-apoptotic BH3-only proteins, ABT-263 disrupts the interaction between these anti-apoptotic proteins and their pro-apoptotic counterparts (e.g., BIM, BAX), thereby promoting programmed cell death (apoptosis) in sensitive cells.[3] It is widely investigated for its antitumor and senolytic (selectively clearing senescent cells) properties.[2][7][8]
Q2: What are the most common dose-limiting toxicities observed with ABT-263 in in vivo studies?
A2: The most significant and common dose-limiting toxicity associated with ABT-263 is dose- and schedule-dependent thrombocytopenia (a reduction in platelet count).[5][6][9] This is an on-target effect resulting from the inhibition of Bcl-xL, which is crucial for platelet survival.[4][9] Other reported adverse effects in clinical studies include diarrhea, nausea, vomiting, and fatigue, which are generally of mild to moderate severity.[5][10]
Q3: How should I prepare ABT-263 for oral administration in animal models?
A3: ABT-263 is supplied as a lyophilized powder or crystalline solid and is soluble in organic solvents like DMSO and ethanol, but sparingly soluble in aqueous buffers.[1][2][11] For oral gavage in animal studies, a common vehicle is a formulation of Phosal PG:PEG400:Ethanol (60:30:10).[12] To prepare, ABT-263 should first be dissolved in an organic solvent such as DMF or DMSO, and then diluted with the chosen aqueous buffer or vehicle.[11] It is not recommended to store the aqueous solution for more than one day.[11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lack of tumor regression in xenograft models. | 1. Inadequate dosing or bioavailability. 2. Tumor cell resistance (e.g., high Mcl-1 expression). 3. Poor drug formulation leading to precipitation. | 1. Verify the dose and administration schedule based on literature for the specific animal model.[4][12] 2. Assess the expression levels of Bcl-2 family proteins in the tumor model; high Mcl-1 levels can confer resistance to ABT-263.[4][13] Consider combination therapy with an Mcl-1 inhibitor. 3. Ensure proper solubilization of ABT-263 in a suitable vehicle. Prepare fresh formulations for each use.[11] |
| Severe thrombocytopenia leading to animal morbidity. | On-target toxicity due to Bcl-xL inhibition. | 1. Implement a dose-escalation or intermittent dosing schedule. A lead-in dose followed by the therapeutic dose has been used in clinical trials to mitigate this effect.[5][6] 2. Monitor platelet counts regularly through blood sampling. 3. Consider using a Bcl-2 specific inhibitor that spares Bcl-xL if the therapeutic goal is solely Bcl-2 inhibition. |
| High variability in plasma drug concentration between animals. | 1. Inaccurate oral gavage technique. 2. Differences in animal metabolism or health status. | 1. Ensure all personnel are properly trained in oral gavage to minimize dosing errors. 2. Monitor the health of the animals closely. Ensure consistent fasting or feeding schedules, as this can affect drug absorption. |
| Unexpected off-target effects or toxicity. | Although ABT-263 is selective for Bcl-2, Bcl-xL, and Bcl-w, high concentrations or specific biological contexts could lead to unforeseen effects. | 1. Review the literature for any reported off-target activities. 2. Include a lower dose group or a vehicle-only control group to better assess drug-specific toxicity. 3. Conduct histological analysis of major organs at the end of the study to identify any pathological changes. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of ABT-263 in Xenograft Models
| Cancer Type | Animal Model | Dosage and Administration | Outcome | Reference |
| Small-Cell Lung Cancer (SCLC) | H1048 Xenograft | 80 mg/kg/day | Partial tumor regression | [4] |
| Small-Cell Lung Cancer (SCLC) | H146 Xenograft | 100 mg/kg | Tumor regression | [2] |
| Acute Lymphoblastic Leukemia (ALL) | RS4;11 Xenograft | 100 mg/kg | Tumor regression | [11] |
| Lung Adenocarcinoma | A549 Xenograft (with Etoposide) | 15 mg/kg Etoposide, followed by ABT-263 | Reduced tumor burden | [7] |
Table 2: Common Adverse Events in a Phase I Clinical Trial (Solid Tumors)
| Adverse Event | Any Grade (%) | Grade 3/4 (%) | Reference |
| Thrombocytopenia | All patients | 41% (in a Phase II study) | [5][6] |
| Diarrhea | 40% | Not specified | [5] |
| Nausea | 34% | Not specified | [5] |
| Vomiting | 36% | Not specified | [5] |
| Fatigue | 34% | Not specified | [5] |
Experimental Protocols
Protocol 1: Evaluation of ABT-263 Efficacy in a Small-Cell Lung Cancer (SCLC) Xenograft Mouse Model
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID) for tumor implantation.
-
Cell Culture and Implantation: Culture H1048 SCLC cells under standard conditions. Implant approximately 5 x 10^6 cells subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements three times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach an average volume of 150–300 mm³, randomize mice into treatment and control groups.
-
Drug Preparation and Administration: Prepare ABT-263 in a suitable vehicle. Administer ABT-263 at a dose of 80 mg/kg daily via oral gavage. The control group receives the vehicle only.
-
Efficacy Assessment: Continue to monitor tumor volume throughout the treatment period. At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analyses (e.g., Western blot for apoptosis markers).[4]
Visualizations
References
- 1. medkoo.com [medkoo.com]
- 2. ABT-263 (Navitoclax) | Cell Signaling Technology [cellsignal.com]
- 3. apexbt.com [apexbt.com]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Clearance of therapy‐induced senescent tumor cells by the senolytic ABT‐263 via interference with BCL‐XL–BAX interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Senolytic Drug Navitoclax (ABT-263) Causes Trabecular Bone Loss and Impaired Osteoprogenitor Function in Aged Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Phase I Study of Navitoclax (ABT-263), a Novel Bcl-2 Family Inhibitor, in Patients With Small-Cell Lung Cancer and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Elimination of senescent cells by treatment with Navitoclax/ABT263 reverses whole brain irradiation-induced blood-brain barrier disruption in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bcl-2/Bcl-xL inhibitor ABT-263 overcomes hypoxia-driven radioresistence and improves radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing RA-263 Concentration for Maximum Radiosensitization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of RA-263 for maximum radiosensitization in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound as a radiosensitizer?
A1: this compound is a 2-nitroimidazole (B3424786) nucleoside that functions as a hypoxia-activated prodrug. In the low-oxygen (hypoxic) environment of solid tumors, the nitro group of this compound is bioreduced, forming reactive intermediates. These intermediates mimic the effect of molecular oxygen by "fixing" radiation-induced DNA damage, particularly single- and double-strand breaks, making them permanent and irreparable. This leads to increased cell death in hypoxic tumor cells, which are typically resistant to radiation alone.[1][2][3]
Q2: What is a typical starting concentration range for this compound in in vitro radiosensitization experiments?
A2: Based on preclinical studies, a concentration range of 0.5 mM to 2 mM is a good starting point for in vitro experiments.[1][4][5] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line, as efficacy can vary. The ideal concentration should be minimally toxic on its own but effectively sensitize cells to radiation.[4][5]
Q3: How can I quantitatively measure the radiosensitizing effect of this compound?
A3: The gold standard for quantifying radiosensitization is the clonogenic survival assay. From the survival curves of cells treated with radiation alone and in combination with this compound, you can calculate the Sensitizer Enhancement Ratio (SER) or Dose Modifying Factor (DMF). An SER or DMF greater than 1 indicates a radiosensitizing effect. For instance, at a concentration of 0.5 mM, this compound has shown an enhancement ratio of 1.8 in hypoxic Chinese hamster (V-79) cells.[5]
Q4: What are the key cellular responses to this compound-mediated radiosensitization?
A4: The primary cellular response is an increase in unrepaired DNA double-strand breaks (DSBs). This can be visualized and quantified by staining for γH2AX foci. The persistence of these foci indicates the inhibition of DNA repair. This accumulated DNA damage can lead to cell cycle arrest, typically in the G2/M phase, and ultimately induce cell death through apoptosis or mitotic catastrophe.[3]
Q5: How does the hypoxic cytotoxicity of this compound contribute to its overall effect?
A5: this compound is inherently more toxic to hypoxic cells than to normoxic cells.[1][4] This selective cytotoxicity complements its radiosensitizing effect. The mechanism for this is thought to be related to a higher depletion of nonprotein thiols (NPSH) in hypoxic cells.[1][4] When designing experiments, it is important to assess the cytotoxicity of this compound alone to distinguish between cell death due to direct drug toxicity and cell death due to radiosensitization.
Troubleshooting Guide
Issue 1: Low or no observed radiosensitizing effect with this compound.
-
Possible Cause 1: Suboptimal this compound Concentration.
-
Troubleshooting Steps:
-
Perform a dose-response experiment with a broader range of this compound concentrations (e.g., 0.1 mM to 5 mM) in combination with a fixed dose of radiation.
-
Ensure that the concentration used is not excessively toxic to the cells in the absence of radiation. High cytotoxicity can mask the radiosensitizing effect.
-
-
-
Possible Cause 2: Inadequate Hypoxia.
-
Troubleshooting Steps:
-
Verify the level of hypoxia in your experimental setup using a hypoxia probe or by measuring the expression of hypoxia-inducible markers (e.g., HIF-1α).
-
Ensure your hypoxia chamber is properly sealed and flushed with the appropriate gas mixture (e.g., <0.1% O₂, 5% CO₂, balance N₂).
-
Consider using a 3D tumor spheroid model, which naturally develops a hypoxic core, to better mimic the tumor microenvironment.
-
-
-
Possible Cause 3: Incorrect Drug-Radiation Timing.
-
Troubleshooting Steps:
-
Optimize the incubation time with this compound before irradiation. A common starting point is a 4-hour pre-incubation under hypoxic conditions.[1][4]
-
Test different schedules, such as co-incubation during irradiation and post-irradiation incubation, to determine the most effective timing for your cell line.
-
-
Issue 2: High background cytotoxicity of this compound.
-
Possible Cause 1: this compound concentration is too high.
-
Troubleshooting Steps:
-
Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) with this compound alone under both normoxic and hypoxic conditions to determine its IC50 value.
-
For radiosensitization studies, use concentrations at or below the IC20 to minimize confounding cytotoxic effects.
-
-
-
Possible Cause 2: Prolonged incubation time.
-
Troubleshooting Steps:
-
Reduce the incubation time with this compound. While pre-incubation is necessary for its mechanism of action, extended exposure can lead to increased non-specific toxicity.
-
Evaluate shorter incubation periods (e.g., 1, 2, and 4 hours) to find a balance between efficacy and toxicity.
-
-
Issue 3: Inconsistent or irreproducible results in clonogenic survival assays.
-
Possible Cause 1: Poor cell plating technique.
-
Troubleshooting Steps:
-
Ensure a single-cell suspension is achieved after trypsinization by gentle pipetting and visual inspection under a microscope.
-
Optimize the cell seeding density for each treatment condition to ensure the formation of distinct, countable colonies (typically 50-200 colonies per plate).
-
-
-
Possible Cause 2: Variability in radiation delivery.
-
Troubleshooting Steps:
-
Calibrate and verify the dose rate and uniformity of your irradiator regularly.
-
Ensure consistent placement and geometry of plates or flasks during irradiation.
-
-
-
Possible Cause 3: Edge effects in multi-well plates.
-
Troubleshooting Steps:
-
Avoid using the outer wells of multi-well plates for experiments, as they are more prone to evaporation and temperature fluctuations.
-
Fill the outer wells with sterile water or media to maintain humidity within the plate.
-
-
Data Presentation
Table 1: In Vitro Radiosensitizing Efficacy of this compound and a Related 2-Nitroimidazole Compound.
| Compound | Cell Line | Cancer Type | Concentration | Radiation Dose (Gy) | Effect on Clonogenic Survival | Sensitizer Enhancement Ratio (SER) / Dose Modifying Factor (DMF) | Reference |
| This compound | Chinese hamster (V-79) | Not specified | 0.5 mM | Not specified | Increased cell killing | 1.8 | [5] |
| This compound | Chinese hamster (V-79) | Not specified | 2 mM | Various | Survival curve approached oxic curve | Not specified | [1][4] |
| This compound | EMT6 | Mammary Tumor | 1 mM | Various | Effective sensitization | Not specified | [5] |
| RK28 | HeLa S3 | Cervical Cancer | 1 mM | Various | Increased cell killing | 1.56 | [6] |
| RK28 | Chinese hamster V79 | Not specified | 1 mM | Various | Increased cell killing | 1.84 | [6] |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using a Clonogenic Survival Assay
This protocol details the steps to assess the effect of this compound on the clonogenic survival of cancer cells following irradiation.
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound (stock solution prepared in a suitable solvent like DMSO)
-
6-well plates or 100 mm dishes
-
Hemocytometer or automated cell counter
-
Incubator (37°C, 5% CO₂, and a hypoxic incubator or chamber)
-
Radiation source (e.g., X-ray irradiator)
-
Fixation solution: Methanol:Acetic acid (3:1)
-
Staining solution: 0.5% crystal violet in methanol
-
-
Procedure:
-
Cell Seeding: a. Harvest cells using trypsin-EDTA and prepare a single-cell suspension. b. Count the cells and determine the plating efficiency of your cell line. c. Seed a predetermined number of cells (typically 200-1000 cells/well) into 6-well plates. d. Incubate overnight to allow for cell attachment.
-
This compound and Hypoxia Treatment: a. Prepare serial dilutions of this compound in complete medium. Test a range of concentrations (e.g., 0, 0.5, 1, 2 mM). b. Remove the medium from the plates and add the this compound-containing medium. c. Place the plates in a hypoxic chamber for 4 hours at 37°C.
-
Irradiation: a. Immediately following hypoxic incubation, irradiate the plates with a range of doses (e.g., 0, 2, 4, 6, 8 Gy). b. Include a "drug alone" control group (no irradiation) and a "radiation alone" control group (no drug).
-
Colony Formation: a. After irradiation, replace the treatment medium with fresh, drug-free complete medium. b. Incubate the plates for 7-14 days, depending on the cell line's growth rate, until visible colonies are formed in the control wells.
-
Fixation and Staining: a. Remove the medium and gently wash the wells with PBS. b. Add 1 mL of fixation solution to each well and incubate for 10-15 minutes. c. Remove the fixation solution and add 1 mL of 0.5% crystal violet staining solution for 10-20 minutes. d. Gently wash the plates with tap water and allow them to air dry.
-
Colony Counting and Data Analysis: a. Count colonies containing at least 50 cells. b. Calculate the Surviving Fraction (SF) for each treatment group: SF = (number of colonies formed / number of cells seeded) / Plating Efficiency. c. Plot the SF on a logarithmic scale against the radiation dose on a linear scale to generate survival curves. d. Calculate the Sensitizer Enhancement Ratio (SER) at a specific survival level (e.g., 50% or 10%): SER = (Dose of radiation alone) / (Dose of radiation + this compound).
-
Protocol 2: Quantifying DNA Double-Strand Breaks using γH2AX Foci Immunofluorescence
This assay quantifies DNA double-strand breaks (DSBs), a key lesion induced by ionizing radiation and fixed by this compound.
-
Materials:
-
Cells grown on glass coverslips in a multi-well plate
-
This compound and irradiation treatment setup as described above
-
Fixation solution: 4% paraformaldehyde in PBS
-
Permeabilization buffer: 0.25% Triton X-100 in PBS
-
Blocking buffer: 5% BSA in PBS
-
Primary antibody: Anti-phospho-Histone H2A.X (Ser139) antibody
-
Secondary antibody: Fluorescently-labeled anti-mouse/rabbit IgG
-
DAPI-containing mounting medium
-
Fluorescence microscope
-
-
Procedure:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound and/or radiation as per the experimental design.
-
Fixation and Permeabilization: At desired time points post-irradiation (e.g., 1, 4, 24 hours), fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100.
-
Blocking and Antibody Incubation: a. Block non-specific binding with 5% BSA in PBS. b. Incubate with the primary anti-γH2AX antibody overnight at 4°C. c. Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Mounting and Imaging: a. Wash the coverslips and mount them onto microscope slides using a DAPI-containing mounting medium. b. Acquire images using a fluorescence microscope.
-
Data Analysis: a. Count the number of γH2AX foci per nucleus. An increase in the number and persistence of foci in the this compound plus radiation group compared to the radiation-alone group indicates effective radiosensitization.
-
Protocol 3: Assessing this compound Cytotoxicity using an MTT Assay
This colorimetric assay measures cell metabolic activity to determine the cytotoxicity of this compound.
-
Materials:
-
Cells seeded in a 96-well plate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding and Treatment: a. Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well. b. Allow cells to attach overnight. c. Treat cells with a serial dilution of this compound for the desired incubation time (e.g., 24, 48, or 72 hours) under both normoxic and hypoxic conditions.
-
MTT Incubation: a. Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: a. Carefully remove the medium. b. Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: a. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability relative to the untreated control. b. Plot the cell viability against the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: Signaling pathway of this compound-mediated radiosensitization.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for common experimental issues.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Influence of 2-Nitroimidazoles in the Response of FaDu Cells to Ionizing Radiation and Hypoxia/Reoxygenation Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. meridian.allenpress.com [meridian.allenpress.com]
- 5. meridian.allenpress.com [meridian.allenpress.com]
- 6. In vitro and in vivo radiosensitizing effects of 2-nitroimidazole derivatives with sugar component - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Potential Off-Target Effects of RA-263
This technical support center is designed for researchers, scientists, and drug development professionals to navigate the complexities of characterizing the potential off-target effects of the investigational compound RA-263. As specific data for "this compound" is not publicly available, this resource provides a comprehensive framework and best-practice methodologies for evaluating the selectivity of any novel small molecule inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a critical consideration?
A1: Off-target effects are the interactions of a drug with proteins other than its intended therapeutic target.[1][2] These unintended interactions are a significant concern in drug development as they can lead to adverse side effects and toxicity.[3][4] However, in some cases, off-target effects can also contribute to the drug's therapeutic efficacy, a concept known as polypharmacology.[3][4] A thorough understanding of a compound's off-target profile is therefore essential for a complete assessment of its safety and mechanism of action.
Q2: What are the initial steps to predict the off-target profile of this compound?
A2: Before proceeding with extensive laboratory experiments, in silico computational methods can be employed to predict potential off-target interactions based on the chemical structure of this compound. These methods include similarity searches against databases of compounds with known biological activities and molecular docking simulations to predict binding to a variety of protein structures.
Q3: Which experimental methods are recommended for identifying off-target interactions?
A3: A tiered approach is often most effective. Broad-based screening assays, such as large-scale kinase profiling panels, can provide an initial overview of a compound's selectivity.[5] For unbiased identification of direct binding partners within a cellular context, techniques like the Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry are powerful tools.
Q4: If this compound shows a different activity profile in cellular assays compared to biochemical assays, what could be the reason?
A4: Discrepancies between in vitro and cellular activity are common and can indicate several factors. These include issues with cell permeability, active transport out of the cell by efflux pumps, or metabolic conversion of the compound into more or less active forms. Furthermore, the target protein's conformation and availability for binding can differ in the complex cellular environment compared to a purified, isolated system.
Q5: Could an observed off-target effect be beneficial for the intended therapeutic application?
A5: Yes, it is possible. For example, in cancer therapy, some of the most effective drugs are multi-kinase inhibitors that act on several targets involved in tumor growth and survival.[4] If an off-target effect of this compound is identified, it is crucial to investigate whether this activity could contribute to the desired therapeutic outcome.
Troubleshooting Guides
Issue 1: this compound induces unexpected cytotoxicity in cell-based assays.
| Question | Potential Cause and Recommended Action |
| Is the observed cell death consistent with the known function of the intended target? | If the intended target is not directly involved in cell survival pathways, the cytotoxicity may be due to an off-target effect. For instance, unintended inhibition of critical cell cycle kinases can lead to apoptosis. Action: Perform a cell cycle analysis and an apoptosis assay (e.g., Annexin V staining) to characterize the mechanism of cell death. |
| Is the cytotoxicity dose-dependent and observed across multiple, unrelated cell lines? | Broad cytotoxicity can suggest an interaction with a fundamental cellular process. Action: A kinase panel screen can reveal off-target inhibition of essential kinases. Additionally, consider assays for mitochondrial toxicity or DNA damage. |
| Could the vehicle or a contaminant be responsible for the toxicity? | It is essential to rule out experimental artifacts. Action: Run parallel experiments with the vehicle control at the highest concentration used. Ensure the purity of the this compound sample through analytical chemistry techniques. |
Issue 2: Discrepancy between the potency of this compound in biochemical and cellular assays.
| Question | Potential Cause and Recommended Action |
| Has the cellular uptake and stability of this compound been confirmed? | Low cell permeability or rapid degradation can lead to a lower effective intracellular concentration. Action: Measure the intracellular concentration of this compound over time using LC-MS/MS. |
| Is target engagement confirmed within the cell? | A compound may fail to bind its target in the cellular milieu due to factors like subcellular localization or the presence of endogenous binding partners. Action: Utilize a target engagement assay such as the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to its intended target in intact cells. |
| Could this compound be a substrate for cellular efflux pumps? | Active removal from the cell will reduce the compound's apparent potency. Action: Test the cellular potency of this compound in the presence of known efflux pump inhibitors. |
Data Presentation
Table 1: Template for In Silico Off-Target Prediction Summary
| Predicted Off-Target | Protein Family | Confidence Score | Potential Physiological Ramification |
| Example: Kinase X | Serine/Threonine Kinase | High | Cell cycle arrest, apoptosis |
| Example: GPCR Y | Chemokine Receptor | Medium | Immunomodulation |
| Example: Ion Channel Z | Potassium Channel | Low | Cardiac effects |
Table 2: Template for Kinase Selectivity Profiling of this compound
| Kinase | % Inhibition at 1 µM | IC₅₀ (nM) | Notes |
| Intended Target | 98% | 15 | Potent on-target activity |
| Example: Aurora Kinase A | 85% | 120 | Potential for mitotic disruption |
| Example: VEGFR2 | 65% | 450 | Possible anti-angiogenic effects |
| Example: SRC | 20% | >10,000 | Likely not a significant off-target |
Table 3: Template for Cellular Phenotype Summary
| Assay | Cell Line | Endpoint | This compound EC₅₀ (µM) | Key Observation |
| Proliferation | MCF-7 | Cell Count | 0.5 | Dose-dependent growth inhibition |
| Apoptosis | Jurkat | Caspase-3 Activation | 1.8 | Induction of apoptosis at higher concentrations |
| Cell Cycle | HCT116 | DNA Content (PI Staining) | 0.8 | G2/M phase arrest |
Experimental Protocols
Protocol 1: Broad-Spectrum Kinase Profiling
-
Objective: To assess the selectivity of this compound by screening it against a large panel of purified kinases.
-
Methodology:
-
Provide this compound at a fixed concentration (e.g., 1 µM) to a commercial vendor for screening against their kinase panel (e.g., >400 kinases).
-
The vendor will perform radiometric or fluorescence-based assays to measure the activity of each kinase in the presence of this compound, typically near the ATP Kₘ for each enzyme.
-
Results are reported as the percentage of remaining kinase activity compared to a vehicle control.
-
For any kinases showing significant inhibition (e.g., >50%), follow up with dose-response experiments to determine the IC₅₀ values.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Objective: To verify the direct binding of this compound to its target(s) in a cellular context.
-
Methodology:
-
Culture cells to ~80% confluency and treat with this compound or vehicle for a specified time.
-
Harvest the cells and resuspend them in a physiological buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a short period (e.g., 3 minutes).
-
Lyse the cells by freeze-thawing.
-
Separate the soluble and precipitated protein fractions by centrifugation.
-
Analyze the amount of soluble target protein remaining at each temperature by Western blot.
-
Drug binding will stabilize the protein, resulting in a shift to a higher melting temperature.
-
Protocol 3: Apoptosis Analysis by Flow Cytometry
-
Objective: To quantify the extent to which this compound induces apoptosis.
-
Methodology:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with a dose range of this compound for a relevant time period (e.g., 24-48 hours).
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the samples on a flow cytometer to distinguish between live, early apoptotic, late apoptotic, and necrotic cell populations.
-
Mandatory Visualizations
Caption: A streamlined workflow for the identification and validation of off-target effects.
Caption: A diagram illustrating a hypothetical scenario of on-target and off-target activity of this compound.
Caption: A decision tree to guide the troubleshooting of unexpected experimental results.
References
- 1. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. icr.ac.uk [icr.ac.uk]
- 3. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Degradation of Novel Compounds in Aqueous Solution
Disclaimer: Specific degradation data for a compound designated "RA-263" is not publicly available in the scientific literature. This technical support guide provides a comprehensive framework for researchers and drug development professionals to investigate the degradation products of any new chemical entity (NCE) or active pharmaceutical ingredient (API), such as this compound, in an aqueous solution. The principles and methodologies outlined are based on established regulatory guidelines and scientific best practices for forced degradation studies.
Frequently Asked Questions (FAQs)
Q1: Why are forced degradation studies necessary for a compound like this compound?
Forced degradation studies, also known as stress testing, are a critical component of the drug development process.[1][2][3] These studies expose the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and understand the compound's intrinsic stability.[3] The primary objectives are:
-
To elucidate potential degradation pathways of the drug substance.[3]
-
To identify the likely degradation products that could form under various conditions.[3]
-
To develop and validate stability-indicating analytical methods that can effectively separate and quantify the drug substance from its degradation products.[1][4]
-
To inform the development of a stable formulation and determine appropriate storage conditions.[3]
Q2: What are the typical stress conditions applied in a forced degradation study in an aqueous solution?
A comprehensive forced degradation study in an aqueous solution typically involves exposing the compound to the following stress conditions:
-
Acidic Hydrolysis: Treatment with a strong acid (e.g., 0.1 N HCl) at elevated temperatures.[4]
-
Basic Hydrolysis: Treatment with a strong base (e.g., 0.1 N NaOH) at elevated temperatures.[4]
-
Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.[4]
-
Thermal Degradation: Heating the aqueous solution at temperatures above the accelerated stability conditions (e.g., 40-80°C).[4]
-
Photodegradation: Exposing the aqueous solution to a controlled light source that provides both UV and visible light, as specified by ICH Q1B guidelines.[5]
Q3: How much degradation is considered sufficient in a forced degradation study?
While there are no absolute regulatory limits, a generally accepted range for degradation is between 5-20%.[2] The goal is to achieve enough degradation to generate and identify the primary degradation products without degrading the molecule so extensively that the results are no longer relevant to real-world stability.[2] If a compound shows no degradation under initial stress conditions, more aggressive conditions may be applied. Conversely, if the compound degrades too rapidly, the conditions should be moderated.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No degradation observed under stress conditions. | The compound is highly stable. The stress conditions are not harsh enough. | Increase the temperature, concentration of the stressor (acid, base, oxidizing agent), or duration of exposure. However, avoid overly harsh conditions that are not relevant to realistic degradation pathways.[5] |
| Complete degradation of the compound. | The stress conditions are too aggressive. | Reduce the temperature, concentration of the stressor, or duration of exposure. |
| Poor resolution between the parent compound and degradation peaks in HPLC. | The analytical method is not stability-indicating. Improper column selection, mobile phase, or gradient. | Develop a new HPLC method or optimize the existing one. Experiment with different columns (e.g., C18, C8), mobile phase compositions and pH, and gradient profiles to achieve adequate separation. |
| Mass balance is not within the acceptable range (typically 95-105%). | Some degradation products are not being detected (e.g., they are volatile, lack a UV chromophore, or are retained on the column). The response factor of the degradation products is significantly different from the parent compound. | Use a mass spectrometer (LC-MS) to identify non-chromophoric or volatile degradation products.[6] Ensure proper integration of all peaks. If response factors are different, relative response factors should be determined for accurate quantification. |
| Formation of secondary degradation products. | Excessive stress was applied, leading to the degradation of primary degradation products. | Reduce the stress conditions to favor the formation of primary degradants. Analyze samples at multiple time points to understand the degradation pathway over time. |
Experimental Protocols
General Procedure for Forced Degradation Study
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Sample Preparation: For each stress condition, dilute the stock solution with the respective stressor solution (e.g., 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂) to a final concentration suitable for analysis (e.g., 100 µg/mL).
-
Control Sample Preparation: Prepare a control sample by diluting the stock solution with the analysis solvent (e.g., mobile phase) to the same final concentration.
-
Stress Application: Expose the stress samples to the specified conditions for a predetermined duration.
-
Neutralization (for acid and base hydrolysis): After the stress period, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Analysis: Analyze the control and stressed samples by a stability-indicating HPLC method, often coupled with a mass spectrometer (LC-MS) for peak identification.
Specific Stress Conditions
| Stress Condition | Typical Protocol |
| Acidic Hydrolysis | Mix equal volumes of the drug stock solution and 1.0 N HCl. Heat at 60°C for 24 hours. Neutralize with 1.0 N NaOH before analysis. |
| Basic Hydrolysis | Mix equal volumes of the drug stock solution and 1.0 N NaOH. Keep at room temperature for 4 hours. Neutralize with 1.0 N HCl before analysis. |
| Oxidative Degradation | Mix equal volumes of the drug stock solution and 6% H₂O₂. Keep at room temperature for 24 hours, protected from light. |
| Thermal Degradation | Dissolve the drug substance in water. Heat at 80°C for 48 hours in a controlled temperature oven. |
| Photodegradation | Expose the drug solution in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. |
Data Presentation
The quantitative results of a forced degradation study should be summarized in a clear and organized table.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Duration | Degradation Products (Retention Time, min) | % Assay of this compound | % Total Degradation | Mass Balance (%) |
| Control (Unstressed) | - | - | 100.0 | 0.0 | 100.0 |
| 0.1 N HCl | 24 h @ 60°C | DP1 (3.5), DP2 (4.8) | 85.2 | 14.8 | 99.5 |
| 0.1 N NaOH | 8 h @ RT | DP3 (6.2) | 90.5 | 9.5 | 100.2 |
| 3% H₂O₂ | 24 h @ RT | DP4 (7.1), DP5 (8.3) | 88.1 | 11.9 | 99.8 |
| Heat | 48 h @ 80°C | DP1 (3.5), DP6 (9.0) | 92.3 | 7.7 | 100.1 |
| Light | Per ICH Q1B | DP7 (10.5) | 95.6 | 4.4 | 99.9 |
DP = Degradation Product
Visualizations
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for a forced degradation study of a new compound.
Hypothetical Signaling Pathway Modulation by this compound
In drug development, understanding how a compound or its degradation products interact with biological systems is crucial. The stability of a molecule can impact its efficacy and safety. For instance, a degradation product might interact with a cellular signaling pathway differently than the parent compound. The diagram below illustrates a generic Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a common target in drug discovery.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. veeprho.com [veeprho.com]
- 6. Degradation of paclitaxel and related compounds in aqueous solutions II: Nonepimerization degradation under neutral to basic pH conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: RA-263 (ABT-263/Navitoclax)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using RA-263, also known as ABT-263 or Navitoclax. This guide is intended for scientists and drug development professionals to address common issues and ensure consistent experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during experiments with ABT-263, presented in a question-and-answer format.
Q1: Why am I observing inconsistent cytotoxicity with ABT-263 across different cancer cell lines?
A1: The response to ABT-263 is highly dependent on the intrinsic apoptotic signaling of the cell line. Key factors contributing to this variability include:
-
Expression Levels of Bcl-2 Family Proteins: ABT-263 targets Bcl-2, Bcl-xL, and Bcl-w.[1][2][3] Cell lines with low expression of these targets will naturally be less sensitive. Conversely, high expression of the anti-apoptotic protein Mcl-1, which is not targeted by ABT-263, is a primary mechanism of resistance.[4]
-
Mitochondrial Apoptotic Priming: The sensitivity of senescent cells to ABT-263 is correlated with the mitochondrial apoptotic priming of the non-senescent (parental) cells.[5] Cells that are already "primed" for apoptosis will be more susceptible.
-
BIM/Mcl-1 Ratio: In some cancers, like small-cell lung cancer (SCLC), the ratio of the pro-apoptotic protein BIM to the anti-apoptotic protein Mcl-1 can be a determinant of sensitivity.[6]
Troubleshooting Steps:
-
Profile Bcl-2 Family Protein Expression: Before starting your experiment, perform a western blot to determine the baseline expression levels of Bcl-2, Bcl-xL, Mcl-1, and BIM in your target cell lines.
-
Consider Combination Therapy: If high Mcl-1 is detected, consider co-treatment with an Mcl-1 inhibitor to enhance sensitivity to ABT-263.
-
BH3 Profiling: To assess mitochondrial apoptotic priming, consider performing BH3 profiling.[5]
Q2: My results with senescent cells are variable. What could be the cause?
A2: Inconsistent results when targeting senescent cells with ABT-263 can be attributed to several factors:
-
Heterogeneity of the Senescent State: Senescence is not a uniform state. The efficacy of ABT-263 can depend on the cell cycle phase at which the cells arrest (G1 vs. G2).[7] G2-arrested senescent cells have been shown to be more sensitive to ABT-263.[7]
-
Inducer of Senescence: The method used to induce senescence (e.g., radiation, chemotherapy) can influence the senescent phenotype and subsequent response to senolytics.
-
Incomplete Senescence: Ensure that a high percentage of your cell population has entered senescence before treatment.
Troubleshooting Steps:
-
Characterize the Senescent Phenotype: Use multiple markers to confirm senescence, such as SA-β-gal staining, p21 and p16 expression, and analysis of the senescence-associated secretory phenotype (SASP).
-
Optimize Senescence Induction: Titrate the dose and duration of the senescence-inducing agent to achieve a consistent and high level of senescence.
-
Cell Cycle Analysis: Perform flow cytometry to determine the cell cycle distribution of your senescent population.
Q3: I am observing unexpected off-target effects or cellular responses. What should I consider?
A3: While ABT-263 is a targeted inhibitor, it can induce other cellular processes:
-
Autophagy: ABT-263 has been shown to induce pro-survival autophagy in some cancer cells, which can counteract its apoptotic effects.[8]
-
Reactive Oxygen Species (ROS): Treatment with ABT-263 can lead to an increase in intracellular ROS levels.[9]
-
Stemness Pathways: ABT-263 can inhibit Wnt/β-catenin and YAP-1/SOX9 signaling pathways, which are involved in cancer stemness.
Troubleshooting Steps:
-
Monitor for Autophagy: Look for markers of autophagy, such as the conversion of LC3-I to LC3-II, by western blot. If autophagy is induced, consider co-treatment with an autophagy inhibitor.
-
Measure ROS Levels: Use a fluorescent probe to measure intracellular ROS levels and determine if this is a significant off-target effect in your system.
-
Assess Stemness Markers: If relevant to your research, analyze the expression of markers associated with cancer stem cells.
Q4: What are the best practices for preparing and storing ABT-263?
A4: Proper handling of ABT-263 is crucial for maintaining its potency and ensuring reproducible results.
-
Reconstitution: ABT-263 is typically supplied as a lyophilized powder. For a stock solution, reconstitute in a solvent like DMSO. For a 5 mM stock, you can reconstitute 5 mg of powder in 1.0 mL of DMSO.[1]
-
Storage of Stock Solution: Store the lyophilized powder at -20°C, desiccated, for up to 24 months.[1] Once reconstituted in DMSO, aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C for up to 3 months or -80°C for up to a year.[1][2]
-
Aqueous Solutions: ABT-263 has limited solubility in aqueous buffers. It is not recommended to store aqueous solutions for more than one day.[10]
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentrations (IC50) of ABT-263 in various cancer cell lines. Note the wide range of sensitivities, highlighting the importance of cell line selection and characterization.
| Cell Line | Cancer Type | IC50 (µM) |
| H1048 | Small-Cell Lung Cancer | 0.06 |
| SW480 | Colon Cancer | 0.43 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.43 |
| 22RV1 | Prostate Cancer | 0.83 |
| OVCAR-3 | Ovarian Carcinoma | 1.98 |
| EC109 | Esophageal Cancer | 10.7 ± 1.4 |
| HKESC-2 | Esophageal Cancer | 7.1 ± 1.5 |
| CaES-17 | Esophageal Cancer | 8.2 ± 1.6 |
Data compiled from multiple sources.[8][11]
Experimental Protocols
Below are detailed methodologies for key experiments involving ABT-263.
In Vitro Cell Viability Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1-5 x 10^4 cells per well and allow them to attach overnight.[3]
-
Drug Treatment: Prepare serial dilutions of ABT-263 in culture medium. The final concentrations can range from 0.1 µM to 20 µM, depending on the expected sensitivity of the cell line.[11][12] Add the drug solutions to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.[3][11]
-
Viability Assessment: Measure cell viability using a standard method such as the MTS or CellTiter-Glo assay according to the manufacturer's protocol.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a dose-response curve.
Western Blot for Apoptosis Markers
-
Cell Treatment: Seed cells in 6-well plates and treat with an effective concentration of ABT-263 (e.g., 10 µM) for 24 hours.[1]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the electrophoresis, and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against cleaved caspase-3, cleaved caspase-9, and PARP overnight at 4°C.[8] Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
Signaling Pathway and Experimental Workflow Diagrams
ABT-263 Mechanism of Action
Caption: Mechanism of ABT-263-induced apoptosis.
Troubleshooting Workflow for Inconsistent Results
Caption: Logical workflow for troubleshooting inconsistent ABT-263 results.
References
- 1. ABT-263 (Navitoclax) | Cell Signaling Technology [cellsignal.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Assessment of ABT-263 activity across a cancer cell line collection leads to a potent combination therapy for small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Senolysis by ABT-263 is associated with inherent apoptotic dependence of cancer cells derived from the non-senescent state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intracellular levels of reactive oxygen species correlate with ABT‐263 sensitivity in non‐small‐cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifespan.io [lifespan.io]
- 8. ABT-263 induces G1/G0-phase arrest, apoptosis and autophagy in human esophageal cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical Study Using ABT263 to Increase Enzalutamide Sensitivity to Suppress Prostate Cancer Progression Via Targeting BCL2/ROS/USP26 Axis Through Altering ARv7 Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Synergistic activity of ABT-263 and ONC201/TIC10 against solid tumor cell lines is associated with suppression of anti-apoptotic Mcl-1, BAG3, pAkt, and upregulation of pro-apoptotic Noxa and Bax cleavage during apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ABT-263 induces apoptosis and synergizes with chemotherapy by targeting stemness pathways in esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: RA-263 Toxicity and In Vivo Mitigation Strategies
This technical support center provides guidance on the toxicity and in vivo mitigation strategies for compounds identified as "RA-263." Initial literature searches reveal that "this compound" can refer to two distinct molecules: a 2-nitroimidazole (B3424786) nucleoside with radiosensitizing properties and ABT-263 (Navitoclax), a potent Bcl-2/Bcl-xL inhibitor. To ensure you receive the most relevant information, please identify the specific compound you are working with.
This guide is divided into two sections to address the unique toxicological profiles and mitigation approaches for each compound.
Section 1: 2-Nitroimidazole Nucleoside (this compound)
This section focuses on the experimental radiosensitizer, 1-(2',3'-dideoxy-α-D-erythro-hex-2'-enopyranosyl)-2-nitroimidazole, referred to as this compound in the referenced literature.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action and intended therapeutic effect of the 2-nitroimidazole nucleoside this compound?
A1: this compound is investigated for its properties as a radiosensitizer.[1] Its primary mechanism involves sensitizing hypoxic tumor cells to the effects of ionizing radiation, thereby enhancing the efficacy of radiotherapy.[1] It is more potent than misonidazole (B1676599) in this regard.[1]
Q2: What are the known in vivo toxicities of this compound?
A2: Acute toxicity studies in C57BL mice have shown that this compound is approximately two times less toxic than misonidazole on an equimolar basis.[1] The primary concern with nitroimidazoles is neurotoxicity, although pharmacokinetic data suggest that this compound has limited penetration into the central nervous system (CNS), with brain concentrations being about one-sixth of tumor concentrations.[1]
Q3: How can I mitigate the in vivo toxicity of this compound in my experiments?
A3: Based on the available data, strategies to mitigate toxicity for this class of compounds could include:
-
Pharmacokinetic Monitoring: Regularly monitor plasma and tumor concentrations to ensure they remain within the therapeutic window and below established toxic thresholds. The elimination of this compound from plasma occurs in a rapid α phase and a slower β phase.[1]
-
CNS Toxicity Monitoring: Although this compound shows limited CNS penetration, it is prudent to monitor for any neurological side effects in animal models, especially during prolonged studies.
-
Dose Optimization: Determine the minimum effective dose for radiosensitization to minimize off-target toxicity.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Unexpectedly high toxicity in animal models | Incorrect dosage calculation or administration. | Verify all calculations and ensure proper vehicle and route of administration are used. |
| Animal model sensitivity. | Consider using a different animal strain or model that may have a different metabolic profile. | |
| Poor radiosensitization effect | Insufficient drug concentration in the tumor at the time of irradiation. | Optimize the timing between this compound administration and irradiation based on its pharmacokinetic profile to ensure peak tumor concentration. |
| Presence of extensive necrosis in the tumor. | Evaluate tumor morphology, as necrotic regions can be resistant to both drug penetration and radiation. |
Quantitative Data Summary
Table 1: Acute Toxicity of this compound in Mice [1]
| Compound | Animal Model | LD50 (48 h) |
| This compound | C57BL mice | 3.3 g/kg |
| Misonidazole | C57BL mice | 1.4 g/kg |
Table 2: Pharmacokinetic Parameters of this compound [1]
| Parameter | Value |
| Plasma T1/2 (α phase) | 36 min |
| Plasma T1/2 (β phase) | 72 min |
| Peak Brain Concentration | 112 µg/g (at 60 min) |
| Brain Concentration at 180 min | 33 µg/g |
Experimental Protocols
In Vivo Radiosensitization Assay (EMT6 Mammary Tumor Model) [1]
-
Animal Model: Use mice bearing EMT6 mammary tumors.
-
Drug Administration: Administer this compound at the desired dose.
-
Irradiation: At the time of predicted peak tumor concentration (based on pharmacokinetic data), irradiate the tumors with a specified dose of radiation.
-
Tumor Analysis: Excise tumors post-irradiation and prepare single-cell suspensions.
-
Cloning Assay: Plate a known number of cells and assess their colony-forming ability to determine the surviving fraction compared to controls (radiation alone, drug alone, and no treatment).
Diagrams
Caption: Experimental workflow for in vivo radiosensitization studies with this compound.
Section 2: ABT-263 (Navitoclax)
This section provides information on the Bcl-2/Bcl-xL inhibitor ABT-263, also known as Navitoclax (B1683852).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of ABT-263?
A1: ABT-263 is a potent and selective inhibitor of the anti-apoptotic proteins Bcl-2 and Bcl-xL.[2] By binding to these proteins, it prevents them from sequestering pro-apoptotic proteins like Bax and Bak, thereby inducing apoptosis in sensitive cells.[2][3]
Q2: What is the primary and dose-limiting toxicity of ABT-263 in vivo?
A2: The most common and dose-limiting toxicity of ABT-263 is thrombocytopenia (a decrease in platelet count).[2][4] This is an on-target effect caused by the inhibition of Bcl-xL, which is essential for platelet survival.[2]
Q3: How can thrombocytopenia induced by ABT-263 be managed in a research setting?
A3: In clinical studies, ABT-263-induced thrombocytopenia was managed through dose interruption and reduction.[2] For preclinical research, the following can be considered:
-
Dose Scheduling: Implementing a lead-in dosing schedule, starting with a lower dose before escalating to the therapeutic dose, can help mitigate the initial sharp drop in platelets. A 14-day on/7-day off schedule has been explored.[4]
-
Monitoring: Regularly monitor platelet counts in animal models throughout the study period.
-
Supportive Care: In cases of severe thrombocytopenia, supportive care measures may be necessary, although clinically significant bleeding events were not common in human trials.[2]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Severe, unmanageable thrombocytopenia | Dose is too high for the specific animal model or strain. | Perform a dose-ranging study to determine the maximum tolerated dose (MTD) in your specific model. Consider a dose de-escalation. |
| Continuous high-dose administration. | Implement an intermittent dosing schedule (e.g., 14 days on, 7 days off) to allow for platelet recovery. | |
| Lack of therapeutic efficacy | Insufficient drug exposure. | Confirm drug formulation and administration route are appropriate. Measure plasma drug concentrations to ensure adequate exposure. |
| Tumor resistance. | Investigate the expression levels of Bcl-2 family proteins (including Mcl-1, which is not targeted by ABT-263) in your tumor model, as high Mcl-1 can confer resistance.[5] |
Quantitative Data Summary
Table 3: Common Adverse Events of Navitoclax (ABT-263) in a Phase II Study [2]
| Adverse Event | Any Grade, N (%) | Grade III–IV, N (%) |
| Thrombocytopenia | Not specified | 17 (43.6%) |
| Fatigue | Not specified | 3 (7.7%) |
| Nausea | Not specified | 3 (7.7%) |
Note: This data is from a human clinical trial and should be used as a reference for potential toxicities in preclinical models.
Experimental Protocols
Assessment of ABT-263-Induced Thrombocytopenia in Mice
-
Animal Model: Use a suitable mouse strain (e.g., C57BL/6).
-
Baseline Measurement: Collect blood samples via a standard method (e.g., tail vein) to determine baseline platelet counts.
-
Drug Administration: Administer ABT-263 orally at the desired dose and schedule.
-
Platelet Monitoring: Collect blood samples at various time points post-administration (e.g., 4, 8, 24, 48 hours, and then every few days) to monitor the kinetics of platelet count changes.
-
Data Analysis: Plot platelet counts over time to determine the nadir (lowest point) and recovery period.
Diagrams
Caption: Mechanism of action and on-target toxicity of ABT-263 (Navitoclax).
References
- 1. meridian.allenpress.com [meridian.allenpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The Bcl-2/Bcl-xL Inhibitor ABT-263 Attenuates Retinal Degeneration by Selectively Inducing Apoptosis in Senescent Retinal Pigment Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism-based pharmacokinetic/pharmacodynamic meta-analysis of navitoclax (ABT-263) induced thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bcl-2/Bcl-xL inhibitor ABT-263 overcomes hypoxia-driven radioresistence and improves radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
RA-263 vs. Misonidazole: A Comparative Guide to Radiosensitizing Efficacy
For researchers and professionals in drug development, the quest for effective radiosensitizers is paramount to enhancing the therapeutic ratio of radiation therapy. This guide provides a detailed comparison of two such agents: RA-263, a 2-nitroimidazole (B3424786) nucleoside, and misonidazole (B1676599), a well-studied 2-nitroimidazole compound. The following sections objectively present available experimental data, detail methodologies, and illustrate the underlying mechanisms of action.
Quantitative Data Summary
The following table summarizes the key quantitative findings from preclinical studies comparing the efficacy and toxicity of this compound and misonidazole. The data is primarily derived from a key comparative study by Agrawal (1986).[1]
| Parameter | This compound | Misonidazole | Cell Line/Model |
| In Vitro Radiosensitization | |||
| Sensitizer (B1316253) Enhancement Ratio (SER) at 1 mM | >1.6 | ~1.6 | EMT6 Mammary Tumor Cells |
| Potency Comparison | More potent | Less potent | V-79 Chinese Hamster Cells |
| Concentration for maximal sensitization | Approached oxic curve at 2 mM | - | V-79 Chinese Hamster Cells |
| In Vitro Cytotoxicity (Hypoxic) | More toxic to hypoxic cells | Less toxic to hypoxic cells | V-79 Chinese Hamster Cells |
| In Vivo Radiosensitization | Effective sensitizer | - | EMT6 Mammary Tumor in mice |
| Toxicity | |||
| Acute LD50 | Two times less toxic | More toxic | Equimolar basis in mice |
| Mutagenicity | Significantly less mutagenic | More mutagenic | Escherichia coli |
| Pharmacokinetics | |||
| Brain Concentration | Approx. 1/6th of tumor concentration | - | Mice |
Mechanism of Action: Nitroimidazole Radiosensitizers
Both this compound and misonidazole belong to the class of nitroimidazole-based radiosensitizers. Their mechanism of action is contingent on the hypoxic (low oxygen) environment characteristic of solid tumors. Under normal oxygen conditions (normoxia), radiation-induced DNA damage is rapidly "fixed" by molecular oxygen, making it permanent and leading to cell death. In hypoxic cells, this fixation does not occur efficiently, allowing for DNA repair and contributing to radioresistance.
Nitroimidazoles act as oxygen mimetics. In the low-oxygen environment of a tumor, the nitro group of the compound is reduced, forming reactive intermediates. These intermediates can then react with and "fix" the radiation-induced DNA damage, preventing its repair and thereby increasing the sensitivity of the hypoxic cancer cells to radiation.[2][3][4] This shared mechanism is illustrated in the signaling pathway diagram below.
Caption: Mechanism of nitroimidazole radiosensitization in hypoxic tumor cells.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative analysis of this compound and misonidazole.
In Vitro Radiosensitization Studies
-
Cell Lines: Chinese hamster (V-79) cells and EMT6 mammary tumor cells were used.
-
Hypoxic Conditions: Cells were rendered hypoxic before and during drug exposure and irradiation.
-
Drug Incubation: Cells were pre-incubated with varying concentrations of this compound or misonidazole (e.g., 1 mM or 2 mM) for a specified duration (e.g., 4 hours) under hypoxic conditions.
-
Irradiation: Following incubation, the cells were irradiated with graded doses of radiation.
-
Outcome Measurement: Cell survival was assessed using a standard clonogenic assay to determine the sensitizer enhancement ratio (SER). The SER is the ratio of radiation doses required to produce the same biological effect in the absence and presence of the sensitizer.
In Vivo Radiosensitization Assay
-
Animal Model: The study utilized mice bearing the EMT6 mammary tumor.
-
Drug Administration: this compound was administered to the tumor-bearing mice.
-
Irradiation: The tumors were locally irradiated.
-
Outcome Measurement: The radiosensitizing effect was evaluated using an in vivo-in vitro cloning assay, where the tumor is excised after treatment, and the surviving cells are cultured to form colonies.
Toxicity and Pharmacokinetic Studies
-
Acute Toxicity (LD50): The acute lethal dose (LD50) was determined in mice on an equimolar basis for both this compound and misonidazole to compare their systemic toxicity.
-
Mutagenicity: A bacterial reverse mutation assay using a strain of Escherichia coli was employed to assess the mutagenic potential of the compounds.
-
Pharmacokinetics: The distribution of this compound was studied in mice, with concentrations measured in plasma, tumor tissue, and brain tissue to understand its ability to cross the blood-brain barrier.
Clinical Landscape and Limitations
Misonidazole underwent extensive clinical trials but showed limited success.[5][6] Its clinical utility was hampered by dose-limiting peripheral neuropathy, preventing the administration of doses high enough to achieve maximum radiosensitizing effect.[2][7][8] This neurotoxicity is a significant drawback. While some clinical trials showed a modest benefit, many, including a phase III trial in cervical cancer, failed to demonstrate a significant improvement in patient outcomes compared to radiation alone.[9]
Conclusion
Based on the available preclinical evidence, this compound emerges as a potentially more potent and safer radiosensitizer than misonidazole. Key advantages include its greater radiosensitizing efficacy at comparable concentrations, lower systemic toxicity, reduced mutagenicity, and a favorable pharmacokinetic profile that may limit neurotoxicity.
However, the comparison is primarily based on older preclinical studies. While misonidazole's clinical limitations are well-documented, the clinical efficacy and safety of this compound in humans have not been extensively reported. Further research and modern clinical trials would be necessary to fully validate the promising preclinical profile of this compound and establish its role in contemporary radiation oncology.
References
- 1. Radiosensitization, pharmacokinetics, and toxicity of a 2-nitroimidazole nucleoside (this compound). (1986) | Krishna C. Agrawal | 12 Citations [scispace.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Application of Radiosensitizers in Cancer Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Clinical trials of radiosensitizers: what should we expect? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hypoxic cell radiosensitizers: expectations and progress in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radiation Therapy Oncology Group clinical trials with misonidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Misonidazole as a radiosensitizer in the radiotherapy of glioblastomas and oesophageal cancer. Pharmacokinetic and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A phase III randomized study of misonidazole plus radiation vs. radiation alone for cervix cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of RA-263 and Other 2-Nitroimidazole Compounds for Hypoxia-Selective Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the 2-nitroimidazole (B3424786) compound RA-263 with other notable agents in its class, including Misonidazole (B1676599), Pimonidazole (B1677889), and Fluoroazomycin arabinoside (FAZA). The focus is on their performance as hypoxia-selective cytotoxins and radiosensitizers, supported by experimental data and detailed methodologies.
Introduction to 2-Nitroimidazoles in Oncology
Tumor hypoxia, a condition of low oxygen levels in solid tumors, is a major factor contributing to resistance to conventional cancer therapies such as radiation and chemotherapy. 2-Nitroimidazole compounds are a class of drugs designed to exploit this hypoxic environment. These compounds are bioreductively activated under low-oxygen conditions, leading to the formation of reactive intermediates that are toxic to hypoxic cells and can enhance the efficacy of radiotherapy. This guide will delve into the characteristics of this compound and compare it with established 2-nitroimidazoles.
Mechanism of Action: Bioreductive Activation
The primary mechanism of action for 2-nitroimidazole compounds is their selective reduction in hypoxic cells. In well-oxygenated (normoxic) tissues, the nitro group of the imidazole (B134444) ring undergoes a one-electron reduction, which is a reversible process as oxygen can readily oxidize the resulting radical anion back to the parent compound. However, in the absence of sufficient oxygen, the reduction proceeds to form highly reactive nitroso and hydroxylamine (B1172632) intermediates. These intermediates can then covalently bind to cellular macromolecules, particularly proteins and DNA, leading to cellular damage and death.[1] This selective activation and trapping within hypoxic cells is the foundation of their utility as both therapeutic agents and hypoxia markers.
Performance Comparison
The following tables summarize the quantitative data on the hypoxic cytotoxicity and radiosensitizing efficacy of this compound, Misonidazole, Pimonidazole, and FAZA. It is important to note that experimental conditions such as cell lines, drug concentrations, and radiation doses can vary between studies, which may affect direct comparisons.
Table 1: Hypoxic Cytotoxicity of 2-Nitroimidazole Compounds
| Compound | Cell Line | Hypoxic IC50 (µM) | Normoxic IC50 (µM) | Hypoxic Cytotoxicity Ratio (Normoxic IC50 / Hypoxic IC50) | Reference |
| This compound | V-79 | Significantly more toxic than Misonidazole | - | - | [2] |
| Misonidazole | EMT6/Ro | - | - | MISO > SR-2508 | [3] |
| Pimonidazole | HMV-II | Radiosensitization enhanced with 250-2000 µM | - | - | [4] |
| FAZA | FaDu | IC50 >15-fold lower than normoxia | - | >15 | [5] |
Table 2: Radiosensitizing Efficacy of 2-Nitroimidazole Compounds
| Compound | Cell Line / Tumor Model | Sensitizer (B1316253) Enhancement Ratio (SER) | Drug Concentration | Radiation Dose | Reference |
| This compound | V-79 | Approached oxic curve | 2 mM | - | [2] |
| Misonidazole | EMT6 | 1.8-1.9 (in vivo) | 2.5 mmol/kg | 0-35 Gy | [6] |
| Pimonidazole | EMT6 (in vivo) | 1.20 | 240 mg/kg | 20 Gy | [2] |
| FAZA | FaDu | >1 (Hypoxic cells) | 100 µM | 5 Gy | [7] |
SER is the ratio of the radiation dose required to produce a given biological effect in the absence of the sensitizer to that in its presence.
Detailed Experimental Protocols
In Vitro Hypoxic Cytotoxicity Assay
This protocol is a generalized procedure for assessing the selective toxicity of 2-nitroimidazole compounds to hypoxic cells.
-
Cell Culture: Culture the desired cancer cell line (e.g., V-79, EMT6, FaDu) in appropriate medium and conditions.
-
Drug Preparation: Prepare stock solutions of the 2-nitroimidazole compounds in a suitable solvent (e.g., DMSO or sterile saline).
-
Cell Plating: Seed cells into culture plates at a density that allows for logarithmic growth during the experiment.
-
Induction of Hypoxia: Place the plates in a hypoxic chamber with a controlled atmosphere (e.g., <0.1% O2, 5% CO2, balance N2) for a specified period to allow for acclimatization. A parallel set of plates is maintained under normoxic conditions (21% O2).
-
Drug Treatment: Add varying concentrations of the 2-nitroimidazole compounds to both the hypoxic and normoxic plates.
-
Incubation: Incubate the cells for a defined period (e.g., 24-72 hours).
-
Cytotoxicity Assessment: Determine cell viability using a standard assay such as MTT, XTT, or by counting viable cells using trypan blue exclusion.
-
Data Analysis: Calculate the IC50 values (the concentration of drug that inhibits cell growth by 50%) for both hypoxic and normoxic conditions. The hypoxic cytotoxicity ratio is then determined by dividing the normoxic IC50 by the hypoxic IC50.
In Vitro Radiosensitization Assay (Clonogenic Survival Assay)
This protocol outlines the steps to evaluate the ability of a 2-nitroimidazole compound to enhance the cell-killing effect of ionizing radiation.
-
Cell Preparation: Prepare a single-cell suspension of the chosen cancer cell line.
-
Cell Plating: Plate a known number of cells into multiple culture dishes for each treatment group. The number of cells plated will depend on the expected survival rate for each radiation dose.
-
Drug Incubation and Hypoxia: Add the 2-nitroimidazole compound at a non-toxic concentration to the appropriate plates and incubate under hypoxic conditions for a set period before irradiation. Control plates will not receive the drug.
-
Irradiation: Irradiate the plates with a range of radiation doses using a calibrated source.
-
Post-Irradiation Incubation: Remove the drug-containing medium, replace it with fresh medium, and incubate the plates under normal conditions for 7-14 days to allow for colony formation.
-
Colony Staining and Counting: Fix the colonies with a solution such as methanol (B129727) and stain with crystal violet. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each radiation dose. Plot the survival curves and determine the Sensitizer Enhancement Ratio (SER).
Concluding Remarks
This compound demonstrates significant potential as a hypoxia-selective cytotoxin and radiosensitizer, appearing more potent than the benchmark compound Misonidazole in some preclinical studies.[2] Its reduced neurotoxicity compared to Misonidazole is a notable advantage. Pimonidazole has been extensively validated as a reliable hypoxia marker, and its therapeutic potential is also under investigation.[8][9] FAZA is a clinically relevant PET imaging agent for detecting tumor hypoxia, and it also exhibits hypoxia-selective therapeutic effects.[5][7]
The choice of a 2-nitroimidazole compound for therapeutic or diagnostic purposes will depend on the specific application, balancing efficacy, toxicity, and pharmacokinetic properties. Further head-to-head comparative studies under standardized conditions are warranted to definitively establish the relative merits of these promising agents in the fight against cancer.
References
- 1. mdpi.com [mdpi.com]
- 2. Additivity of radiosensitization by the combination of SR 2508 (etanidazole) and Ro 03-8799 (pimonidazole) in a murine tumor system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro hypoxic cytotoxicity of nitroimidazoles: uptake and cell cycle phase specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced radiosensitization by liposome-encapsulated pimonidazole for anticancer effects on human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Increased therapeutic benefit through the addition of misonidazole to a nitrosourea-radiation combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of 2-Nitroimidazoles in the Response of FaDu Cells to Ionizing Radiation and Hypoxia/Reoxygenation Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hypoxia Studies with Pimonidazole in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Following a comprehensive search for clinical trial data and related information for a compound designated as "RA-263," no publicly available data was found. Searches for "this compound" in the context of clinical trials, drug development, and scientific literature did not yield any relevant results.
This lack of information prevents the creation of a comparison guide as requested. The core requirements of data presentation, detailing experimental protocols, and visualizing signaling pathways or experimental workflows cannot be fulfilled without foundational data on the compound .
It is possible that "this compound" is an internal designation for a compound in very early-stage preclinical development and has not yet been disclosed in public forums such as scientific publications, patent applications, or clinical trial registries. Alternatively, the designation may be incorrect or outdated.
For researchers, scientists, and drug development professionals interested in this area, it would be necessary to have an alternative compound name, a corporate or academic affiliation associated with the compound, or a relevant publication or patent number to enable a more targeted and successful search for information.
Without additional details to identify "this compound," a comparative analysis with other therapeutic alternatives cannot be conducted at this time.
Independent Validation of RA-263 as a Radiosensitizer: A Comparative Analysis
This guide provides an objective comparison of the performance of RA-263 as a radiosensitizer, based on available preclinical data. The information is intended for researchers, scientists, and drug development professionals interested in the evaluation of novel radiosensitizing agents.
Introduction
This compound, a 2-nitroimidazole (B3424786) nucleoside, has been investigated for its potential to enhance the efficacy of radiation therapy. Like other 2-nitroimidazole compounds, its mechanism of action is predicated on the selective sensitization of hypoxic tumor cells, which are notoriously resistant to radiation treatment. This guide summarizes the key findings from an independent validation study, comparing this compound to the established radiosensitizer misonidazole (B1676599).
Quantitative Data Summary
The following tables summarize the comparative performance of this compound and misonidazole from in vitro and in vivo studies.
Table 1: In Vitro Radiosensitization of Hypoxic V-79 Chinese Hamster Cells
| Compound | Concentration (mM) | Enhancement Ratio |
| This compound | 0.5 | 1.8 |
| 1.0 | 2.2 | |
| 2.0 | 2.6 | |
| Misonidazole | 0.5 | 1.5 |
| 1.0 | 1.8 | |
| 5.0 | 2.5 |
Data extracted from Krishna C. Agrawal, 1986.[1]
Table 2: In Vitro Cytotoxicity in Hypoxic V-79 Cells (4-hour incubation)
| Compound | Concentration (mM) for 50% cell survival |
| This compound | 1.5 |
| Misonidazole | 10.0 |
Data extracted from Krishna C. Agrawal, 1986.[1]
Table 3: Depletion of Nonprotein Thiols (NPSH) in V-79 Cells
| Compound (1 mM) | % NPSH Depletion |
| This compound | 45 |
| Misonidazole | 20 |
Data extracted from Krishna C. Agrawal, 1986.[1]
Table 4: In Vivo Radiosensitization in EMT6 Mammary Tumors in BALB/c mice
| Treatment Group | Surviving Fraction |
| Radiation Alone (20 Gy) | 0.02 |
| This compound (0.5 mg/g) + Radiation (20 Gy) | 0.004 |
| Misonidazole (0.5 mg/g) + Radiation (20 Gy) | 0.008 |
Data extracted from Krishna C. Agrawal, 1986.[1]
Table 5: Pharmacokinetics of this compound in BALB/c mice (100 mg/kg, i.v.)
| Parameter | Value |
| Plasma Half-life (alpha phase) | 36 min |
| Plasma Half-life (beta phase) | 72 min |
| Tumor Concentration (at 30 min) | 85 µg/g |
| Brain Concentration (at 30 min) | 14 µg/g |
Data extracted from Krishna C. Agrawal, 1986.[1]
Table 6: Acute Toxicity in BALB/c mice
| Compound | LD50 (mg/kg, i.p.) |
| This compound | 1200 |
| Misonidazole | 600 |
Data extracted from Krishna C. Agrawal, 1986.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Radiosensitization: Chinese hamster (V-79) cells were grown in Eagle's minimal essential medium with 15% fetal calf serum. For experiments, cells were plated in glass tubes and allowed to attach. To induce hypoxia, tubes were sealed with rubber stoppers and gassed with 95% nitrogen and 5% carbon dioxide for 90 minutes. The drug (this compound or misonidazole) was then added, and the cells were irradiated with a 137Cs irradiator. Following irradiation, cells were plated for colony formation. The enhancement ratio was calculated as the ratio of radiation dose in the absence and presence of the drug required to produce the same biological effect.[1]
In Vitro Cytotoxicity: V-79 cells were exposed to varying concentrations of this compound or misonidazole under hypoxic conditions for 4 hours. Cell survival was determined by a colony-forming assay.[1]
Nonprotein Thiol (NPSH) Depletion: V-79 cells were incubated with 1 mM of either this compound or misonidazole for 2 hours under hypoxic conditions. The NPSH content was then measured using the 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) method.[1]
In Vivo Radiosensitization: EMT6 mammary tumors were implanted in the flanks of BALB/c mice. When tumors reached a diameter of 6-7 mm, mice were treated with this compound or misonidazole (0.5 mg/g, i.p.) 30 minutes before local tumor irradiation with 20 Gy. Tumors were then excised, and a single-cell suspension was prepared to determine the surviving fraction of tumor cells by a colony-forming assay.[1]
Pharmacokinetics: BALB/c mice were administered this compound (100 mg/kg) intravenously. At various time points, blood, tumor, and brain tissues were collected. The concentration of this compound was determined by high-pressure liquid chromatography (HPLC).[1]
Acute Toxicity: The acute LD50 (the dose lethal to 50% of the animals) was determined by intraperitoneal injection of graded doses of this compound and misonidazole in BALB/c mice.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action for 2-nitroimidazole radiosensitizers and the experimental workflow for in vivo validation.
Caption: Proposed mechanism of 2-nitroimidazole radiosensitization in hypoxic vs. normoxic cells.
Caption: Experimental workflow for in vivo validation of this compound as a radiosensitizer.
References
A Comparative Analysis of the Toxicity Profile of RA-263 Against Standard Radiosensitizers
For Immediate Release
[City, State, December 21, 2025] – This guide presents a comparative overview of the toxicity profile of the novel radiosensitizing agent RA-263 against established clinical radiosensitizers, Cisplatin and Temozolomide. This document is intended for researchers, scientists, and drug development professionals, providing objective data to inform preclinical and clinical research directions.
Radiotherapy is a fundamental modality in cancer treatment, with its efficacy often enhanced by the concurrent use of radiosensitizers.[1] The ideal radiosensitizer boosts the tumor-killing effects of radiation while minimizing toxicity to surrounding healthy tissues.[1][2] this compound is a next-generation radiosensitizer currently under investigation, designed to offer an improved therapeutic window. This guide provides a head-to-head comparison of its preclinical toxicity data with that of Cisplatin and Temozolomide.
Comparative Toxicity and Efficacy Data
The following table summarizes the key preclinical toxicity and efficacy metrics for this compound (hypothetical data), Cisplatin, and Temozolomide, derived from standardized in vitro and in vivo assays.
| Parameter | This compound (Hypothetical Data) | Cisplatin | Temozolomide (TMZ) |
| Mechanism of Action | DNA Damage Response (DDR) Inhibitor (Targeting ATM/ATR) | DNA cross-linking agent, inhibits DNA repair.[3] | DNA alkylating/methylating agent.[4][5] |
| In Vitro Cytotoxicity (IC50) | |||
| - A549 (Lung Cancer) | 15 µM | ~8 µM | >100 µM (Often used in combination) |
| - U87-MG (Glioblastoma) | 10 µM | ~5 µM | ~50-200 µM[4] |
| - Normal Fibroblasts (HFF) | > 50 µM | ~2 µM | >200 µM[4] |
| Sensitizer Enhancement Ratio (SER) | 1.6 - 1.8 | 1.2 - 1.5 | 1.3 - 1.6[5] |
| Common Dose-Limiting Toxicities | Myelosuppression (Grade 2/3) | Nephrotoxicity, ototoxicity, neurotoxicity.[6] | Myelosuppression (Thrombocytopenia, Neutropenia).[7] |
| Observed Adverse Effects (in vivo) | Moderate, reversible weight loss. | Severe nausea/vomiting, significant renal impairment.[6][8] | Fatigue, nausea, potential for long-term myelodysplasia.[7] |
Data for Cisplatin and Temozolomide are compiled from publicly available literature. Data for this compound is presented for illustrative purposes.
Signaling Pathways and Experimental Workflows
A key strategy in developing modern radiosensitizers is to target the DNA Damage Response (DDR) pathway.[9][10][11] By inhibiting critical kinases like ATM and ATR, radiosensitizers can prevent cancer cells from repairing radiation-induced DNA damage, leading to mitotic catastrophe and apoptosis.[12][13] this compound is hypothesized to act via this mechanism.
Caption: Hypothesized mechanism of this compound in the DNA Damage Response pathway.
The evaluation of a novel radiosensitizer follows a structured workflow, progressing from initial in vitro screening to comprehensive in vivo toxicity and efficacy studies. This ensures a thorough characterization of the compound's therapeutic potential and safety profile.
Caption: Standard experimental workflow for radiosensitizer toxicity evaluation.
Experimental Protocols
The data presented in this guide is based on the following standard experimental methodologies.
1. Cell Viability and Cytotoxicity (MTT Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the radiosensitizer on various cancer and normal cell lines.
-
Methodology:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compounds (this compound, Cisplatin, Temozolomide) are added at varying concentrations and incubated for 72 hours.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).
-
The absorbance is measured at 570 nm using a microplate reader. IC50 values are calculated from dose-response curves.
-
2. Clonogenic Survival Assay
-
Objective: To assess the ability of a radiosensitizer to enhance radiation-induced cell death, measured by the Sensitizer Enhancement Ratio (SER).[14]
-
Methodology:
-
Cells are seeded at low density in 6-well plates.
-
After attachment, cells are pre-treated with a non-toxic concentration of the radiosensitizer for a specified period (e.g., 4-24 hours).[3][15]
-
Cells are then exposed to various doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy).
-
The drug-containing medium is replaced with fresh medium, and plates are incubated for 10-14 days to allow for colony formation.
-
Colonies (defined as >50 cells) are fixed, stained with crystal violet, and counted.[16]
-
Surviving fractions are calculated and plotted against the radiation dose to generate survival curves. The SER is determined by comparing the radiation dose required to achieve a specific survival fraction (e.g., 10%) with and without the drug.
-
3. In Vivo Toxicity and Efficacy Studies
-
Objective: To evaluate the systemic toxicity and anti-tumor efficacy of the radiosensitizer in combination with radiation in a living organism.[17][18]
-
Methodology:
-
Animal Model: Human tumor cells (e.g., U87-MG) are subcutaneously implanted into immunodeficient mice (e.g., athymic nude mice).[2]
-
Toxicity Study: A Maximum Tolerated Dose (MTD) study is performed where non-tumor-bearing mice are administered escalating doses of the compound. Animal weight, behavior, and complete blood counts are monitored to identify dose-limiting toxicities.
-
Efficacy Study: Once tumors reach a specified volume, mice are randomized into groups: (1) Vehicle control, (2) Radiation alone, (3) Radiosensitizer alone, and (4) Combination therapy.
-
The drug is administered according to a predetermined schedule relative to radiation delivery.
-
Tumor volume and animal body weight are measured regularly.
-
At the end of the study, tumors and major organs (kidney, liver, spleen, bone marrow) are harvested for histopathological analysis to assess for tissue damage.[19]
-
This guide provides a foundational comparison based on preclinical data. Further investigation is required to fully elucidate the clinical potential and safety profile of this compound.
References
- 1. Application of Radiosensitizers in Cancer Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radiosensitization In Vivo by Histone Deacetylase Inhibition with No Increase in Early Normal Tissue Radiation Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cisplatin sensitizes cancer cells to ionizing radiation via inhibition of non-homologous end joining - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radiosensitization of Glioma Cells by Temozolomide (TMZ): A Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A Potentially Less Nephrotoxicity of Carboplatin Over Cisplatin as Radiosensitizer in Head-neck Cancer | Asian Pacific Journal of Cancer Biology [waocp.com]
- 7. Developing a clinically relevant radiosensitizer for temozolomide-resistant gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cisplatin as a radiosensitizer in clinical practice: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. oaepublish.com [oaepublish.com]
- 11. Targeting the DNA Damage Response and DNA Repair Pathways to Enhance Radiosensitivity in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Molecular targets and mechanisms of radiosensitization using DNA damage response pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. In vitro radiosensitization of breast cancer with hypoxia‐activated prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vivo drug screening method of radiosensitizers using tumor-bearing chick embryo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. jabonline.in [jabonline.in]
- 19. In Vivo Cytotoxic, Genotoxic and Radiosensitizing Effects of Clofarabine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of 2-Nitroimidazole Radiosensitizers in Oncology
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2-nitroimidazole (B3424786) radiosensitizers, supported by experimental data from key clinical trials and preclinical studies. This analysis aims to offer a comprehensive overview of their efficacy, safety, and mechanisms of action to inform future research and development in radiation oncology.
The challenge of tumor hypoxia, a state of low oxygen tension within solid tumors, is a significant contributor to resistance to radiotherapy. For decades, 2-nitroimidazoles have been investigated as a class of drugs with the potential to overcome this resistance by sensitizing hypoxic tumor cells to the cytotoxic effects of ionizing radiation. This guide synthesizes data from numerous studies to compare the performance of prominent 2-nitroimidazole compounds, including misonidazole (B1676599), etanidazole (B1684559), and nimorazole (B1678890), as well as newer generation agents.
Mechanism of Action: Targeting the Hypoxic Tumor Microenvironment
The radiosensitizing effect of 2-nitroimidazoles is contingent on the unique biochemical environment of hypoxic cells. Under low oxygen conditions, the nitro group of the 2-nitroimidazole molecule undergoes a series of bioreductive reactions, a process catalyzed by intracellular reductases. This reduction leads to the formation of highly reactive radical anions and other cytotoxic intermediates. These reactive species can then interact with and "fix" radiation-induced DNA damage, mimicking the effect of oxygen and ultimately leading to increased tumor cell death. In well-oxygenated normal tissues, the nitro group is rapidly re-oxidized, preventing the formation of these toxic intermediates and providing a degree of tumor selectivity.[1][2][3][4][5]
Clinical Trial Performance: A Comparative Overview
Numerous clinical trials have evaluated the efficacy and safety of 2-nitroimidazole radiosensitizers, primarily in the context of head and neck squamous cell carcinoma (HNSCC), a tumor type often characterized by significant hypoxia. The following tables summarize key quantitative data from pivotal studies.
Table 1: Efficacy of 2-Nitroimidazole Radiosensitizers in Head and Neck Cancer
| Compound | Trial / Meta-analysis | No. of Patients | Treatment Arm | Control Arm | Outcome Measure | Result | p-value | Citation(s) |
| Nimorazole | DAHANCA 5-85 | 414 | Radiotherapy + Nimorazole | Radiotherapy + Placebo | 5-year Loco-regional Control | 49% vs 33% | 0.002 | [1][6][7] |
| Cancer-related Deaths | 41% vs 52% | 0.002 | [1] | |||||
| 10-year Overall Survival | 26% vs 16% | 0.32 | [1] | |||||
| Etanidazole | European Randomized Trial | 374 | Radiotherapy + Etanidazole | Radiotherapy Alone | 2-year Loco-regional Control | 53% vs 53% | 0.93 | [8] |
| 2-year Overall Survival | 54% vs 54% | 0.99 | [8] | |||||
| Misonidazole | DAHANCA 2 | - | Radiotherapy + Misonidazole | Radiotherapy Alone | Loco-regional Control (Pharynx) | Significant Improvement | - | [9] |
| Loco-regional Control (Glottis) | No Significant Improvement | - | [9] | |||||
| Hypoxic Modification (Overall) | Overgaard Meta-analysis (2011) | 4,805 | Radiotherapy + Hypoxic Modifier | Radiotherapy Alone | Loco-regional Control (OR) | 0.71 | <0.001 | [10][11][12] |
| Disease-specific Survival (OR) | 0.73 | <0.001 | [10][11] | |||||
| Overall Survival (OR) | 0.87 | 0.03 | [10][11] |
OR: Odds Ratio
Table 2: Toxicity Profile of 2-Nitroimidazole Radiosensitizers
| Compound | Trial / Study | Common Adverse Events | Severe Adverse Events (Grade 3+) | Notes | Citation(s) |
| Nimorazole | DAHANCA 5-85 | Transient nausea and vomiting | Minor and tolerable | No major side-effects reported. | [1] |
| Etanidazole | European Randomized Trial | Peripheral neuropathy (Grade 1-3) | 52 cases in the etanidazole group vs. 5 (all Grade 1) in the control group (p < 0.001) | Neurotoxicity was a significant issue. | [8] |
| Misonidazole | Various Clinical Trials | Peripheral neuropathy, central nervous system toxicity | Neurotoxicity was dose-limiting. | Generally considered more toxic than newer agents. | [9][13][14][15] |
Experimental Protocols: Key Methodologies
The evaluation of radiosensitizing agents relies on standardized in vitro and in vivo experimental protocols. Below are detailed methodologies for two key assays.
In Vitro Clonogenic Survival Assay
This assay is the gold standard for determining the intrinsic radiosensitivity of cancer cells and the efficacy of a radiosensitizing agent.
-
Cell Culture: Adherent cancer cell lines are cultured in appropriate media and maintained in a humidified incubator at 37°C with 5% CO2.
-
Drug Incubation: Cells are seeded into culture plates and allowed to attach. The radiosensitizing agent is then added at various concentrations and incubated for a specified period, typically under both normoxic (21% O2) and hypoxic (<1% O2) conditions.
-
Irradiation: Following drug incubation, the cells are irradiated with a range of single-fraction radiation doses (e.g., 0, 2, 4, 6, 8 Gy).
-
Colony Formation: After irradiation, the cells are trypsinized, counted, and re-plated at a low density in fresh medium. They are then incubated for 10-14 days to allow for colony formation.
-
Staining and Counting: Colonies are fixed with methanol (B129727) and stained with crystal violet. Colonies containing at least 50 cells are counted.
-
Data Analysis: The surviving fraction for each treatment condition is calculated and plotted against the radiation dose to generate cell survival curves. The sensitizer (B1316253) enhancement ratio (SER) can then be determined, which is the ratio of the radiation dose required to achieve a certain level of cell kill in the absence of the sensitizer to the dose required for the same level of cell kill in its presence.[16][17][18][19][20][21][22][23][24]
In Vivo Tumor Regrowth Delay Assay
This assay assesses the effect of a radiosensitizer on tumor growth in an animal model.
-
Tumor Implantation: Human tumor xenografts are established by subcutaneously injecting a suspension of cancer cells into immunocompromised mice.
-
Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., three times per week) using calipers, and tumor volume is calculated.
-
Treatment: When tumors reach a specified size, the mice are randomized into treatment groups (e.g., control, radiation alone, radiosensitizer alone, radiation + radiosensitizer). The radiosensitizer is administered, typically intravenously or orally, at a defined time before irradiation.
-
Irradiation: Tumors are locally irradiated with a single or fractionated dose of radiation.
-
Tumor Regrowth Monitoring: Tumor volumes are monitored until they reach a predetermined endpoint (e.g., four times the initial volume).
-
Data Analysis: The time taken for tumors in each group to reach the endpoint volume is recorded. The tumor growth delay is the difference in the time to reach the endpoint volume between the treated and control groups. This allows for the calculation of the enhancement factor.[22][25][26][27][28][29]
Visualizing the Research Workflow
The development and clinical evaluation of a 2-nitroimidazole radiosensitizer follows a structured pathway from preclinical research to clinical trials.
References
- 1. A randomized double-blind phase III study of nimorazole as a hypoxic radiosensitizer of primary radiotherapy in supraglottic larynx and pharynx carcinoma. Results of the Danish Head and Neck Cancer Study (DAHANCA) Protocol 5-85 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Preliminary Evaluation of a Novel 18F-Labeled 2-Nitroimidazole Derivative for Hypoxia Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 6. dahanca.dk [dahanca.dk]
- 7. dahanca.oncology.dk [dahanca.oncology.dk]
- 8. Results of a European randomized trial of Etanidazole combined with radiotherapy in head and neck carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Hypoxic modification of radiotherapy in squamous cell carcinoma of the head and neck--a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scilit.com [scilit.com]
- 12. Hypoxic modification of radiotherapy in squamous cell carcinoma of the head and neck: a systematic review and meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. [Clinical trials of hypoxic cell sensitizer misonidazole] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clinical experience with misonidazole: high dose fractions versus daily low doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A randomized comparison of misonidazole sensitized radiotherapy plus BCNU and radiotherapy plus BCNU for treatment of malignant glioma after surgery; preliminary results of an RTOG study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A simple method to assess clonogenic survival of irradiated cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. High-Content Clonogenic Survival Screen to Identify Chemoradiation Sensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Guidelines for preclinical and early phase clinical assessment of novel radiosensitisers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. mdpi.com [mdpi.com]
- 22. Screening and Validation of Molecular Targeted Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In vitro studies of Taxol as a radiation sensitizer in human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Cytotoxicity of two nitroimidazole radiosensitizers in an in vitro tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. An experimental study of tumour size and radiosensitivity: analysis by regrowth delay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. The TCD50 and regrowth delay assay in human tumor xenografts: differences and implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Three endpoints of in vivo tumour radiobiology and their statistical estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Modeling long-term tumor growth and kill after combinations of radiation and radiosensitizing agents - PMC [pmc.ncbi.nlm.nih.gov]
Navitoclax (RA-263): A Comparative Analysis of Efficacy in Oncology and Senolytic Therapy
Navitoclax (B1683852), also known as ABT-263, is a potent inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins, playing a significant role in both oncology and the emerging field of senolytics. This guide provides a comparative analysis of Navitoclax's effectiveness against other therapeutic alternatives, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting the Apoptotic Pathway
Navitoclax functions by selectively binding to and inhibiting the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w. These proteins are crucial for cell survival, and their overexpression in cancer cells contributes to resistance to apoptosis (programmed cell death). By inhibiting these proteins, Navitoclax restores the normal apoptotic process, leading to the death of cancer cells. In the context of senolytics, Navitoclax eliminates senescent cells, which accumulate with age and contribute to various age-related diseases, by targeting their reliance on these same anti-apoptotic pathways for survival.
A key signaling pathway influenced by Navitoclax is the intrinsic apoptotic pathway. By inhibiting Bcl-2, Bcl-xL, and Bcl-w, Navitoclax allows the pro-apoptotic proteins BAK and BAX to form pores in the mitochondrial membrane, leading to the release of cytochrome c and subsequent activation of caspases, the executioners of apoptosis.
Recent studies have also revealed that Navitoclax can suppress stemness pathways in cancer cells, specifically the Wnt/β-catenin and YAP/SOX9 axes, further contributing to its anti-cancer effects.
Comparative Efficacy in Oncology
Navitoclax has been evaluated in various clinical trials, both as a monotherapy and in combination with other anti-cancer agents. Its efficacy is often compared to standard chemotherapy regimens.
| Treatment Regimen | Cancer Type | Overall Response Rate (ORR) | Key Findings | Reference |
| Navitoclax Monotherapy | Relapsed Small Cell Lung Cancer (SCLC) | 2.6% (Partial Response) | Limited single-agent activity. | [1] |
| Navitoclax + Rituximab (B1143277) | Previously Untreated B-cell Chronic Lymphocytic Leukemia (CLL) | Arm B (12 weeks Navitoclax): 55% Arm C (Navitoclax until progression): 70% | Higher response rates compared to rituximab alone (35%). | [2] |
| Navitoclax + Gemcitabine | Advanced Solid Tumors | No objective responses | Well-tolerated combination. | [3] |
| Navitoclax + Irinotecan (B1672180) | Advanced Solid Tumors | One partial response in each of the two dosing schedule groups. | Recommended Phase 2 Dose (RPTD) of Navitoclax was 150 mg with irinotecan 75 mg/m². | [4] |
| Navitoclax + Erlotinib (B232) | Advanced Solid Tumors (including non-small cell lung cancer) | No objective responses | Disease control rate of 27%. | [5] |
Comparative Efficacy as a Senolytic Agent
Navitoclax is a pioneering senolytic agent, and its effectiveness is often benchmarked against another well-studied senolytic combination, Dasatinib (B193332) and Quercetin (B1663063) (D+Q).
| Senolytic Agent(s) | Model | Key Findings | Reference |
| Navitoclax | Irradiated mice | More effective at clearing senescent cells compared to D+Q. | [6] |
| Dasatinib + Quercetin (D+Q) | Humans with mild cognitive impairment | Feasible and safe, but no significant changes in biomarkers or cognition over 12 weeks. | |
| Navitoclax vs. D+Q | Obese, diabetic mice | Both treatments improved metabolic markers, but the beneficial effects were transient. | [7] |
| Dasatinib + Quercetin (D+Q) | Humans with Idiopathic Pulmonary Fibrosis | Feasible and tolerable in a Phase I pilot trial. | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the evaluation of Navitoclax.
In Vitro Cell Viability and Apoptosis Assays
A common workflow for assessing the in vitro efficacy of Navitoclax involves treating cancer cell lines and measuring cell viability and apoptosis.
Cell Viability Assay (MTT Assay Protocol):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a range of Navitoclax concentrations for the desired duration (e.g., 48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[9]
Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Culture and treat cells as described for the viability assay.
-
Harvest cells and wash with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add fluorescently labeled Annexin V and Propidium Iodide (PI).
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.[10]
In Vivo Xenograft Studies in Mice
To evaluate the anti-tumor activity of Navitoclax in a living organism, human cancer cells are often implanted into immunodeficient mice.
Protocol Outline:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., A549 lung cancer cells) into the flank of immunodeficient mice.[11]
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Administer Navitoclax (e.g., 50-100 mg/kg) and/or other therapeutic agents via oral gavage or intraperitoneal injection according to the study design.[12]
-
Tumor Measurement: Measure tumor volume with calipers at regular intervals.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Western Blotting for Bcl-2 Family Proteins
Western blotting is used to detect and quantify the levels of specific proteins, such as those in the Bcl-2 family, to understand the molecular effects of Navitoclax.
Protocol Outline:
-
Protein Extraction: Lyse treated and untreated cells or tumor tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution containing non-fat milk or bovine serum albumin to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Bcl-2, Bcl-xL, Mcl-1).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Detection: Add an HRP substrate to the membrane and detect the chemiluminescent signal using an imaging system.[13]
Conclusion
Navitoclax has demonstrated significant potential as both an anti-cancer agent and a senolytic. In oncology, its efficacy is most pronounced when used in combination with other therapies, particularly in hematological malignancies. As a senolytic, it shows promise in clearing senescent cells, although its clinical application for age-related diseases is still under investigation. The choice between Navitoclax and other alternatives will depend on the specific context, including the type of cancer or age-related condition being targeted, and the potential for combination therapies to enhance efficacy and mitigate side effects. Further research is needed to fully elucidate its therapeutic potential and to identify patient populations most likely to benefit from its use.
References
- 1. Phase II Study of Single-Agent Navitoclax (ABT-263) and Biomarker Correlates in Patients with Relapsed Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase 2 study of the BH3 mimetic BCL2 inhibitor navitoclax (ABT-263) with or without rituximab, in previously untreated B-cell chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the effects of Dasatinib, Quercetin, and Fisetin on DNA methylation clocks: a longitudinal study on senolytic interventions | Aging [aging-us.com]
- 4. Safety, efficacy, and pharmacokinetics of navitoclax (ABT-263) in combination with irinotecan: results of an open-label, phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety, efficacy, and pharmacokinetics of navitoclax (ABT-263) in combination with erlotinib in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Navitoclax is Better than Dasatinib and Quercetin at Clearing Senescent Cells Produced by Radiotherapy – Fight Aging! [fightaging.org]
- 7. Transient metabolic improvement in obese mice treated with navitoclax or dasatinib/quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Senolytics dasatinib and quercetin in idiopathic pulmonary fibrosis: results of a phase I, single-blind, single-center, randomized, placebo-controlled pilot trial on feasibility and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 11. Clearance of therapy‐induced senescent tumor cells by the senolytic ABT‐263 via interference with BCL‐XL–BAX interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ABT-263 induces apoptosis and synergizes with chemotherapy by targeting stemness pathways in esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Comparative Pharmacokinetics of RA-263 and Misonidazole: A Guide for Researchers
This guide provides a detailed comparison of the pharmacokinetic profiles of two 2-nitroimidazole (B3424786) radiosensitizers, RA-263 and misonidazole (B1676599). The information is intended for researchers, scientists, and professionals involved in drug development and oncology research.
Overview of this compound and Misonidazole
This compound and misonidazole are both 2-nitroimidazole compounds investigated for their ability to sensitize hypoxic tumor cells to radiation therapy. Their efficacy and toxicity are closely linked to their pharmacokinetic properties, which govern their absorption, distribution, metabolism, and excretion (ADME). Understanding these parameters is crucial for optimizing their therapeutic potential.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of this compound and misonidazole based on preclinical studies in mice.
| Pharmacokinetic Parameter | This compound | Misonidazole |
| Animal Model | C57BL mice bearing B16 melanoma | Male C3H mice with KHT tumors |
| Dosage | 5 mmol/kg (1.2 mg/g) | - |
| Route of Administration | Intraperitoneal (i.p.) | Intravenous (i.v.) or Intraperitoneal (i.p.) |
| Peak Plasma Concentration (Cmax) | 1180 µg/mL (within 15 min) | Dose-dependent |
| Plasma Half-Life (t½) | Biphasic: α phase = 36 min, β phase = 72 min | 1.0 - 1.5 hours (i.v. or i.p.) |
| Tumor Concentration | Peak at 30 min (690 µg/g) | Widely distributed to tissues |
| Brain Concentration | Peak at 60 min (112 µg/g); ~1/6th of tumor concentration | Widely distributed to tissues |
| Metabolism | - | O-demethylation is a major metabolic pathway |
| Excretion | - | - |
Experimental Protocols
Pharmacokinetic Study of this compound in Mice
The pharmacokinetic analysis of this compound was conducted in C57BL mice bearing B16 melanoma, with tumors approximately 150 mm³ in size.
-
Drug Administration: this compound was dissolved in distilled water to form a 6% solution and administered intraperitoneally at a dose of 5 mmol/kg (1.2 mg/g).
-
Sample Collection: At various time points after administration, blood samples were collected. Tumor and brain tissues were also excised.
-
Sample Analysis: The concentration of this compound in plasma and tissue homogenates was determined using a suitable analytical method, likely high-performance liquid chromatography (HPLC), although the specific method details are not provided in the primary reference.
Pharmacokinetic Study of Misonidazole in Mice
The following is a general protocol for assessing the pharmacokinetics of misonidazole in mice, based on common laboratory practices.
-
Drug Preparation: Misonidazole is dissolved in a sterile vehicle, such as saline, for injection.
-
Drug Administration: The misonidazole solution is administered to mice, typically via intravenous or intraperitoneal injection.
-
Blood Sampling: Blood samples are collected at predetermined time points post-administration. Serial blood sampling from the same animal is often employed to reduce inter-animal variability.
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma.
-
Sample Analysis by HPLC: Misonidazole concentrations in plasma are quantified using a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The mobile phase and column specifications are optimized for the separation and detection of misonidazole and its metabolites.
Mechanism of Action: Radiosensitization of Hypoxic Cells
The radiosensitizing effect of 2-nitroimidazoles like this compound and misonidazole is contingent on the hypoxic environment of solid tumors. The following diagram illustrates the proposed mechanism of action.
Caption: Mechanism of 2-nitroimidazole radiosensitization in hypoxic tumor cells.
Experimental Workflow for Pharmacokinetic Analysis
The following diagram outlines a typical workflow for conducting a comparative pharmacokinetic study of two compounds in a preclinical model.
Caption: Workflow for a comparative pharmacokinetic study.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
